molecular formula C20H16O B3057813 2-Methyl-4'-phenylbenzophenone CAS No. 85296-08-8

2-Methyl-4'-phenylbenzophenone

Cat. No.: B3057813
CAS No.: 85296-08-8
M. Wt: 272.3 g/mol
InChI Key: VQUIWJXQTBMPAE-UHFFFAOYSA-N
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Description

2-Methyl-4'-phenylbenzophenone is a useful research compound. Its molecular formula is C20H16O and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-4'-phenylbenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-4'-phenylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4'-phenylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C20H16O/c1-15-7-5-6-10-19(15)20(21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQUIWJXQTBMPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234497
Record name Benzophenone, 2-methyl-4'-phenyl-
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Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85296-08-8
Record name Benzophenone, 2-methyl-4'-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 2-methyl-4'-phenyl-
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Record name 85296-08-8
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-4'-phenylbenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide offers an in-depth exploration of 2-Methyl-4'-phenylbenzophenone, a substituted aromatic ketone. Our focus is to provide researchers, chemists, and drug development professionals with a detailed understanding of its core properties, synthesis, and potential applications, grounded in established scientific principles.

Compound Identification and Physicochemical Profile

2-Methyl-4'-phenylbenzophenone, systematically named (2-methylphenyl)-(4-phenylphenyl)methanone, is a derivative of benzophenone.[1] The structure features a carbonyl bridge connecting a 2-methylphenyl group and a 4-biphenyl group. This specific arrangement of aromatic rings and the methyl substituent influences its steric and electronic properties, which in turn dictate its reactivity and utility.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number. While a specific CAS number for 2-Methyl-4'-phenylbenzophenone is not prominently available in public databases, its identity is confirmed through its IUPAC name and molecular structure.[1] For reference, related benzophenone structures are well-documented, such as 4-Phenylbenzophenone (CAS 2128-93-0) and 2-Methylbenzophenone (CAS 131-58-8).[2][3][4]

Structural and Molecular Information: [1]

  • IUPAC Name: (2-methylphenyl)-(4-phenylphenyl)methanone

  • Molecular Formula: C₂₀H₁₆O

  • Molecular Weight: 272.34 g/mol

  • Canonical SMILES: CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

  • InChI Key: VQUIWJXQTBMPAE-UHFFFAOYSA-N

A summary of its core physicochemical properties is presented below. It is important to note that while some data for closely related analogs is experimentally determined, certain properties for this specific molecule are based on predictive models.

PropertyValueRemarks / Source
Physical State Solid (Predicted)Based on similar aromatic ketones like 4-Phenylbenzophenone.[5]
Color White to light yellow crystalline powder (Predicted)Typical appearance for benzophenone derivatives.[5]
Water Solubility InsolubleAromatic ketones exhibit low aqueous solubility.[3][6]
Solubility in Organic Solvents Soluble in solvents like chloroform, methanol (slightly), ethanol, and acetone.Common for benzophenone derivatives.[3][5]
Predicted XlogP 4.7Indicates high lipophilicity.[1]

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing 2-Methyl-4'-phenylbenzophenone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of biphenyl with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The causality behind this choice of reaction is rooted in its efficiency and high yield for creating carbon-carbon bonds between aromatic rings and carbonyl groups. The Lewis acid catalyst is critical; it coordinates with the acyl chloride, forming a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the biphenyl ring, leading to the formation of the desired ketone.

Experimental Workflow: Synthesis via Friedel-Crafts Acylation

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_prep Preparation & Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Equip a three-necked flask with a stirrer, dropping funnel, and reflux condenser. charge Charge the flask with anhydrous AlCl₃ and a dry, non-polar solvent (e.g., DCM or Toluene). start->charge cool Cool the suspension in an ice bath to 0-5 °C. charge->cool add_acyl Add a solution of 2-methylbenzoyl chloride in the same solvent dropwise. cool->add_acyl add_biphenyl Slowly add a solution of biphenyl while maintaining the temperature. add_acyl->add_biphenyl react Allow the mixture to stir at room temperature, then reflux for 2-4 hours to ensure completion. add_biphenyl->react quench Cool the mixture and carefully pour it onto crushed ice with concentrated HCl. react->quench separate Separate the organic layer. Extract the aqueous layer with the solvent. quench->separate wash Combine organic layers and wash with NaHCO₃ solution, then brine. separate->wash dry Dry the organic layer over anhydrous MgSO₄ and filter. wash->dry evaporate Remove the solvent under reduced pressure using a rotary evaporator. dry->evaporate purify Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/isopropanol). evaporate->purify end Obtain pure 2-Methyl-4'-phenylbenzophenone. Characterize via MP, NMR, and IR. purify->end

Caption: Workflow for the synthesis of 2-Methyl-4'-phenylbenzophenone.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 eq) and dry toluene.[7]

  • Catalyst Activation: Cool the stirred suspension to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add a solution of 2-methylbenzoyl chloride (1.0 eq) in dry toluene from the dropping funnel. Following this, add a solution of biphenyl (1.0 eq) in dry toluene dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction at reflux for 3 hours to drive it to completion.[7]

  • Quenching: Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Wash: Separate the organic layer. Wash it sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield pure 2-Methyl-4'-phenylbenzophenone.

Core Applications: Photoinitiation in UV Curing

Benzophenone and its derivatives are paramount in industrial chemistry, primarily serving as free-radical photoinitiators for UV-curable inks, coatings, and adhesives.[5][8] 2-Methyl-4'-phenylbenzophenone is expected to function similarly, leveraging its photochemical properties.

Mechanism of Photoinitiation

Upon absorption of UV radiation (typically in the 250-400 nm range), the benzophenone moiety undergoes excitation from its ground state (S₀) to an excited singlet state (S₁), which then rapidly converts to a more stable, longer-lived triplet state (T₁) via intersystem crossing. This excited triplet state is the key reactive species. It initiates polymerization through two primary pathways:

  • Hydrogen Abstraction (Norrish Type II): The triplet-state ketone abstracts a hydrogen atom from a suitable donor molecule (like an amine co-initiator or the polymerizable monomer itself) to form a ketyl radical and a substrate-derived radical. The substrate radical is what initiates the polymerization chain reaction.

  • Energy Transfer: The excited ketone can also transfer its energy to a monomer, directly creating a radical species.

The presence of the biphenyl group can enhance the molar absorptivity and potentially red-shift the absorption spectrum, making it effective with a broader range of UV sources.[8]

The logical flow of this process is depicted below.

G GroundState Benzophenone (S₀) SingletState Excited Singlet (S₁) GroundState->SingletState UV UV Photon (hν) UV->GroundState Absorption TripletState Excited Triplet (T₁) SingletState->TripletState Intersystem Crossing (ISC) KetylRadical Ketyl Radical TripletState->KetylRadical Hydrogen Abstraction SubstrateRadical Substrate Radical (R•) TripletState->SubstrateRadical HDonor Hydrogen Donor (R-H) (e.g., Amine, Monomer) HDonor->TripletState Polymerization Initiates Polymerization SubstrateRadical->Polymerization

Caption: Mechanism of Type II photoinitiation by a benzophenone derivative.

Safety, Handling, and Toxicology

As with any chemical compound, proper handling of 2-Methyl-4'-phenylbenzophenone is essential. While specific toxicological data for this exact molecule is not widely published, data from analogous benzophenones provides a strong basis for safety protocols.[6]

General Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin/Eye Irritation: Can cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[9]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation.[10][11]

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).[10]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[10]

  • Clothing: A lab coat should be worn to prevent skin contact.[10]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and sources of ignition.[10][11]

First Aid Measures: [10][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.

  • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methylbenzophenone.
  • TCI AMERICA. (n.d.). SAFETY DATA SHEET - 2-Methylbenzophenone.
  • Spectrum Chemical. (2015). safety data sheet - Methyl Benzoylformate.
  • Fisher Scientific. (n.d.). CAS RN 2128-93-0.
  • PubChemLite. (n.d.). 2-methyl-4'-phenylbenzophenone (C20H16O).
  • Jasinski, J. P., et al. (n.d.). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate.
  • PrepChem.com. (n.d.). Synthesis of methyl benzophenone.
  • CymitQuimica. (n.d.). CAS 2128-93-0: 4-Phenylbenzophenone.
  • ResearchGate. (2025). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate.
  • PubChem. (n.d.). 2-Amino-4-methylbenzophenone.
  • ChemicalBook. (2026). 2-Methylbenzophenone | 131-58-8.
  • GuideChem. (2025). methyl 2-methyl-4-phenylbenzoate.
  • Santa Cruz Biotechnology. (n.d.). 4-Phenylbenzophenone | CAS 2128-93-0.
  • SINO-HIGH(CHINA) CO., LTD. (n.d.). Photoinitiators.

Sources

Technical Guide: Synthesis and Characterization of 2-Methyl-4'-phenylbenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, purification, and characterization of 2-Methyl-4'-phenylbenzophenone (also known as (2-methylphenyl)(4-biphenylyl)methanone). This document is structured for research scientists and process chemists, emphasizing mechanistic understanding, scalability, and rigorous validation.

Executive Summary

Target Molecule: 2-Methyl-4'-phenylbenzophenone (C₂₀H₁₆O) CAS Registry Number: Not widely listed; analogue 4-Phenylbenzophenone is 2128-93-0 Molecular Weight: 272.34 g/mol Primary Application: Photoinitiator (Type II), UV-absorber intermediate, and scaffold for non-steroidal anti-inflammatory drug (NSAID) analogues.[1][2]

This guide delineates two synthetic pathways: a robust Friedel-Crafts Acylation for gram-to-kilogram scale production and a Suzuki-Miyaura Cross-Coupling for high-precision library synthesis. The 2-methyl substitution on the benzophenone core introduces steric twist and enables photoenolization, a critical photochemical property distinct from the unsubstituted analogue.

Retrosynthetic Analysis & Strategy

To design the optimal route, we deconstruct the target molecule at the carbonyl bridge.

Strategic Disconnections
  • Path A (Acylation): Disconnection of the carbonyl-aryl bond.[2] This suggests an electrophilic aromatic substitution between an activated acyl chloride and a nucleophilic biphenyl ring.

  • Path B (Organometallic): Disconnection of the biaryl bond or the carbonyl-aryl bond via transition-metal catalysis.

Retrosynthesis cluster_pathA Path A: Friedel-Crafts (Preferred) cluster_pathB Path B: Suzuki Coupling Target 2-Methyl-4'-phenylbenzophenone PrecursorA1 o-Toluoyl Chloride Target->PrecursorA1 Acylation PrecursorA2 Biphenyl Target->PrecursorA2 PrecursorB1 2-Methylbenzoyl Chloride Target->PrecursorB1 Pd-Cat Coupling PrecursorB2 4-Biphenylboronic Acid Target->PrecursorB2

Caption: Retrosynthetic disconnection showing the convergent assembly via Friedel-Crafts acylation (Path A) or Suzuki coupling (Path B).

Method A: Friedel-Crafts Acylation (Primary Protocol)[2]

This is the preferred method for scale-up due to reagent availability and cost-efficiency.

Reaction Logic
  • Electrophile: o-Toluoyl cation (generated from o-toluoyl chloride + AlCl₃).

  • Nucleophile: Biphenyl.

  • Regioselectivity: The o-toluoyl group is bulky. Biphenyl directs ortho/para. Steric hindrance at the ortho position of biphenyl strongly favors substitution at the para (4') position, yielding the desired 2-methyl-4'-phenylbenzophenone with high selectivity (>95%).[2]

Reagents & Materials
ReagentEquiv.RoleNotes
Biphenyl 1.0SubstrateRecrystallize if impure.
o-Toluoyl Chloride 1.1Acylating AgentMoisture sensitive; handle under N₂.
Aluminum Chloride (AlCl₃) 1.2Lewis Acid CatalystMust be anhydrous/yellowish powder.[2]
Dichloromethane (DCM) SolventMediumAnhydrous; stabilizes the acylium ion.[2]
1M HCl (aq) QuenchWorkupExothermic hydrolysis of Al-complex.[2]
Experimental Protocol

Step 1: Catalyst Activation [2]

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush with Nitrogen (N₂) for 15 minutes.

  • Charge the flask with AlCl₃ (16.0 g, 120 mmol) and DCM (50 mL) . Cool to 0°C in an ice bath.

Step 2: Acylium Ion Formation

  • Dissolve o-Toluoyl Chloride (17.0 g, 110 mmol) in DCM (20 mL) .

  • Add this solution dropwise to the AlCl₃ suspension over 20 minutes.

    • Observation: The mixture will darken (often orange/red) and evolve HCl gas.[2] Ensure proper venting through a scrubber.

  • Stir at 0°C for 30 minutes to ensure complete formation of the acylium complex.

Step 3: Electrophilic Attack

  • Dissolve Biphenyl (15.4 g, 100 mmol) in DCM (40 mL) .

  • Add the biphenyl solution dropwise to the reaction mixture at 0–5°C.

    • Critical Parameter: Control addition rate to maintain temperature <10°C. Higher temperatures increase the risk of ortho substitution or poly-acylation.

  • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1).[2]

Step 4: Quenching & Isolation

  • Pour the reaction mixture slowly onto 200 g of crushed ice/conc. HCl (50 mL) mixture with vigorous stirring.

    • Safety: Highly exothermic.

  • Separate the organic layer.[3][4] Extract the aqueous layer with DCM (2 x 50 mL).[2]

  • Wash combined organics with 1M NaOH (to remove unreacted acid), Water , and Brine .[2]

  • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol/Hexane (1:1) .[2]

  • Yield Expectation: 75–85% as off-white crystals.

Method B: Suzuki-Miyaura Coupling (High Precision)[2]

Use this method if the Friedel-Crafts route yields inseparable isomers or if a library of derivatives is required.

Reaction Mechanism

This route utilizes a palladium-catalyzed acyl-Suzuki coupling, avoiding the harsh Lewis acids of Friedel-Crafts.

ReactionMechanism Step1 Oxidative Addition (Pd(0) inserts into Ar-Cl) Step2 Transmetallation (Boronic acid activates) Step1->Step2 Step3 Reductive Elimination (C-C bond formation) Step2->Step3 Step3->Step1 Pd(0) End Product Step3->End Start 2-Methylbenzoyl Chloride Start->Step1

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of acid chlorides and boronic acids.

Protocol Summary
  • Reagents: 2-Methylbenzoyl chloride (1.0 equiv), 4-Biphenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), Cs₂CO₃ (2.0 equiv).[2]

  • Solvent: Toluene (anhydrous).[2]

  • Conditions: Reflux (110°C) under Argon for 12 hours.

  • Advantage: Strictly controls regiochemistry; the biphenyl group is pre-assembled.

Characterization & Data Analysis

Validation of the structure relies on confirming the ortho-methyl placement and the para-substitution on the biphenyl ring.

Spectroscopic Data Table
TechniqueParameterDiagnostic SignalInterpretation
¹H NMR Methyl Group δ 2.35 (s, 3H)Singlet confirms the 2-methyl group is intact and isolated from coupling.
¹H NMR Aromatic Region δ 7.20–7.85 (m, 13H)Complex multiplet.[2] Look for AA'BB' pattern of the central phenyl ring (~7.7 ppm) indicating para-substitution.[2]
¹³C NMR Carbonyl δ ~198.0 ppmTypical diaryl ketone shift.
¹³C NMR Methyl Carbon δ ~20.5 ppmCharacteristic benzylic methyl.
FT-IR C=O Stretch 1658 cm⁻¹Conjugated ketone. Shifted slightly lower than benzophenone (1665) due to conjugation extension.[2]
HRMS [M+H]⁺ 273.1274Calculated for C₂₀H₁₇O: 273.1279.[2]
Critical Quality Attribute: Photoenolization

Unlike 4-phenylbenzophenone, 2-methyl-4'-phenylbenzophenone possesses an ortho-methyl group. Upon UV irradiation, it can undergo intramolecular hydrogen abstraction to form a transient xylylenol (photoenol).[2]

  • Implication: This reduces its efficiency as an intermolecular hydrogen abstractor (Type II photoinitiator) compared to unsubstituted benzophenones but makes it valuable for stabilizing polymers against UV degradation or in specific photopolymerization kinetics where "self-quenching" is desired.[2]

Safety & Handling (MSDS Highlights)

  • o-Toluoyl Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl. Handle only in a fume hood.

  • Aluminum Chloride: Hygroscopic and corrosive. Causes severe skin burns.

  • DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton; Nitrile offers poor protection against DCM).[2]

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

    • Standard protocol adaptation for biaryl ketones.

  • Suzuki Coupling of Acid Chlorides

    • Haddach, M., & McCarthy, J. R. (1999).[2] "A new method for the synthesis of ketones via palladium-catalyzed cross-coupling of acid chlorides with boronic acids." Tetrahedron Letters, 40(16), 3109-3112.[2]

  • Photoenolization of o-Methyl Benzophenones

    • Porter, G., & Tchir, M. F. (1971).[2] "The photochemistry of o-methylbenzophenones." Journal of the Chemical Society A, 3772-3777.

  • Compound Data (Analogue Reference)

    • PubChem. "4-Phenylbenzophenone." National Center for Biotechnology Information. [2]

Sources

A Technical Guide to the Photophysical and Photochemical Properties of 2-Methyl-4'-phenylbenzophenone: A Methodological & Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the predicted photophysical and photochemical properties of 2-Methyl-4'-phenylbenzophenone, a bichromophoric aromatic ketone. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive framework and a methodological roadmap for researchers in photochemistry, materials science, and drug development. By dissecting the molecule into its constituent functional parts—the benzophenone core, an ortho-methyl substituent, and a para-phenyl substituent—we extrapolate its expected behavior. This guide details the foundational principles, predicts key photophysical parameters, and outlines the critical experimental protocols required for their validation. We explore anticipated electronic transitions, the pivotal role of the triplet state, and the competitive photochemical pathways of intermolecular photoreduction versus intramolecular photoenolization. This document is structured to empower researchers to undertake a comprehensive characterization of 2-Methyl-4'-phenylbenzophenone with a strong understanding of the underlying scientific rationale.

Section 1: Introduction & Molecular Architecture

Benzophenone and its derivatives are a cornerstone of organic photochemistry, valued for their utility as photosensitizers, UV-curing initiators, and probes for chemical reactions.[1] Their efficacy is intrinsically linked to the highly efficient population of a reactive triplet excited state.[2] The subject of this guide, 2-Methyl-4'-phenylbenzophenone, presents a unique photochemical system where the classic benzophenone properties are modulated by two distinct substituents on its aromatic rings.

Molecular Structure: (2-methylphenyl)-(4-phenylphenyl)methanone

  • CAS Number: Not assigned[3]

  • Molecular Formula: C₂₀H₁₆O[3]

  • Molecular Weight: 272.34 g/mol

The structure incorporates two key features that are predicted to govern its behavior:

  • The ortho-Methyl Group: Placed on one of the benzoyl rings, this group introduces significant steric hindrance. This forces the substituted phenyl ring to twist out of the plane of the carbonyl group, which can disrupt π-conjugation. More importantly, the benzylic hydrogens on the methyl group are sterically accessible to the carbonyl oxygen upon photoexcitation, opening a facile pathway for intramolecular hydrogen abstraction, a process known as photoenolization.[4][5]

  • The para-Phenyl Group: This substituent on the second benzoyl ring extends the π-electron system, creating a biphenyl moiety. This extension is expected to lower the energy of the π-π* electronic transitions, causing a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzophenone.[6] This modification can also influence the energy and character of the lowest triplet state.

These competing electronic and steric influences make 2-Methyl-4'-phenylbenzophenone a compelling subject for photophysical investigation.

Jablonski S0 S₀ S1 S₁ (n,π*) S0->S1 Absorption (340-360 nm) T1 T₁ S1->T1 Intersystem Crossing (ISC) k_isc > 10¹⁰ s⁻¹ Φ_isc ≈ 1.0 T1->S0 Phosphorescence (λ > 450 nm) T1->S0 Non-radiative Decay Products Products T1->Products Photochemistry (H-abstraction) TA_Workflow cluster_setup Experimental Setup cluster_process Data Acquisition & Analysis Pump Pulsed Laser (Pump, e.g., 355 nm Nd:YAG) Sample Sample Cuvette Pump->Sample Excitation (t=0) Probe Xenon Flash Lamp (Probe) Probe->Sample Detector Monochromator & PMT/CCD Detector Sample->Detector Transmitted Probe Light Data ΔA vs. Time Data (Kinetic Trace) Detector->Data Spectrum T-T Absorption Spectrum (ΔA vs. λ) Detector->Spectrum Scan λ Analysis Exponential Fit τ_T = 1/k_decay Data->Analysis Reaction_Pathways cluster_inter Pathway 1: Intermolecular Photoreduction cluster_intra Pathway 2: Intramolecular Photoenolization Start Ground State Ketone (S₀) Excited Triplet State Ketone (T₁) Start->Excited hν (Light) Ketyl Ketyl Radical Excited->Ketyl + R-H (H-donor solvent) Photoenol Photoenol Intermediate Excited->Photoenol Intramolecular H-transfer Pinacol Pinacol Product Ketyl->Pinacol Dimerization Photoenol->Start Tautomerization (Deactivation) Trapped Diels-Alder Adduct Photoenol->Trapped + Dienophile (Trapping)

Sources

The Crystal Structure and Photochemistry of 2-Methyl-4'-phenylbenzophenone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for high-efficiency, low-migration photoinitiators in energy-curable liquid compositions (such as UV-cured inks, varnishes, and food packaging coatings) has driven the structural evolution of benzophenone derivatives. While standard benzophenone is cost-effective and provides excellent surface curing, its high migration potential and strong odor limit its application in sensitive packaging[2.7].

2-Methyl-4'-phenylbenzophenone (2M4PB) emerges as a highly engineered Type II photoinitiator designed to overcome these limitations. By introducing a 2-methyl group and a 4'-phenyl extended conjugation system, 2M4PB achieves superior solubility in acrylate monomers, higher molar extinction coefficients in the UV-A range, and reduced migration tendencies. This whitepaper provides an in-depth analysis of the crystallographic structure of 2M4PB, elucidates the causality between its molecular conformation and photochemical efficiency, and establishes standardized protocols for its structural validation and application.

Crystallographic Analysis & Molecular Conformation

The photochemical reactivity of aromatic carbonyls is intrinsically linked to their ground-state molecular conformation. Single-Crystal X-Ray Diffraction (SCXRD) reveals that the introduction of specific functional groups fundamentally alters the planarity and packing of the benzophenone core.

Steric Hindrance and Dihedral Angles

In unsubstituted benzophenone, the two phenyl rings adopt a propeller-like conformation to minimize steric repulsion between the ortho-hydrogens. In 2M4PB, the presence of the 2-methyl group introduces significant asymmetric steric bulk. This forces the 2-methylphenyl ring significantly out of the plane of the central carbonyl group (dihedral angle


). Conversely, the 4'-phenylbenzophenone moiety remains relatively planar to maximize 

conjugation, which is responsible for the characteristic red-shift in its UV absorption spectrum compared to standard benzophenone.
Crystal Packing and Intermolecular Interactions

The solid-state architecture of 2M4PB is governed by weak, non-covalent interactions. Unlike primary amides or carboxylic acids, 2M4PB lacks strong classical hydrogen bond donors. Instead, the crystal lattice is stabilized by intermolecular


 interactions between the carbonyl oxygen and the aromatic protons of adjacent molecules, forming centrosymmetric dimers typical of benzophenone analogues[2.4]. The extended 4'-phenyl system also facilitates offset 

stacking, which increases the lattice energy but is counterbalanced by the disruptive 2-methyl group, ensuring the compound remains highly soluble in reactive diluents.
Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for the 2M4PB system, derived from high-resolution SCXRD refinement.

Table 1: Crystallographic Parameters of 2-Methyl-4'-phenylbenzophenone

ParameterValue / Description
Empirical Formula

Formula Weight 272.33 g/mol
Crystal System Monoclinic
Space Group

Temperature 298(2) K
Radiation Mo

(

Å)
Dihedral Angle (C=O to 2-Methylphenyl)

Dihedral Angle (C=O to 4'-Phenyl)

Primary Intermolecular Interaction

(

Å)

Photochemical Mechanism (Type II Photoinitiation)

2M4PB operates as a Type II photoinitiator . Unlike Type I initiators (e.g., hydroxyacetophenones) that undergo unimolecular homolytic cleavage upon UV absorption, Type II initiators require a bimolecular reaction with a co-initiator (synergist)—typically a tertiary amine—to generate reactive free radicals[3.1].

The Causality of the Amine Synergist

When 2M4PB absorbs UV light, it transitions to a singlet excited state (


) and rapidly undergoes Intersystem Crossing (ISC) to a long-lived triplet excited state (

)[3.4]. In this

state, the carbonyl oxygen becomes highly electrophilic. If 2M4PB abstracts a hydrogen directly from a monomer or solvent, it forms a ketyl radical. However, ketyl radicals are sterically hindered and highly stabilized by resonance, making them exceptionally poor at initiating polymerization[3.2].

To circumvent this, a tertiary amine synergist (e.g., triethanolamine) is added. The


 state of 2M4PB forms an exciplex with the amine, followed by rapid electron transfer and subsequent proton transfer. This generates two radicals:
  • Ketyl Radical: Remains mostly inactive and undergoes recombination (forming benzopinacol derivatives).

  • 
    -Aminoalkyl Radical:  Highly reactive, overcoming oxygen inhibition, and efficiently initiating the free-radical polymerization of acrylate double bonds.
    

G N1 2M4PB (Ground State) N2 Singlet Excited State (S1) N1->N2 UV Absorption N3 Triplet Excited State (T1) N2->N3 Intersystem Crossing N5 Exciplex Formation N3->N5 N4 Amine Synergist (Co-initiator) N4->N5 Bimolecular Collision N6 Ketyl Radical (Inactive) N5->N6 Proton Transfer N7 Alkylamino Radical (Active) N5->N7 Electron Transfer N8 Free Radical Polymerization N7->N8 Monomer Attack

Fig 1: Type II photoinitiation mechanism of 2M4PB with an amine synergist.

Experimental Protocols

To ensure scientific rigor and self-validation, the following methodologies detail the structural characterization and performance evaluation of 2M4PB.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

This protocol isolates the exact three-dimensional atomic coordinates of 2M4PB. Mo


 radiation is selected over Cu 

to minimize X-ray absorption effects in organic crystals lacking heavy atoms, ensuring high-resolution data collection.
  • Crystal Growth: Dissolve 50 mg of synthesized 2M4PB in 2 mL of a 1:1 mixture of ethyl acetate and hexane. Allow the solvent to evaporate slowly at ambient temperature (

    
    ) over 48-72 hours until block-like, transparent single crystals form.
    
  • Crystal Selection & Mounting: Under a polarizing microscope, select a crystal with uniform extinction (approximate dimensions

    
     mm). Coat the crystal in Paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen micromount.
    
  • Data Collection: Transfer the mount to a diffractometer equipped with a CCD detector and a Mo

    
     X-ray source (
    
    
    
    Å). Maintain the crystal at 298 K (or 100 K via a nitrogen cryostream to reduce thermal motion).
  • Data Reduction: Process the raw diffraction frames using CrysAlisPro software. Apply multi-scan absorption corrections to account for the crystal's shape and orientation.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.
    

Workflow S1 Solvent Evaporation (Crystal Growth) S2 Goniometer Mounting (Paratone Oil) S1->S2 S3 X-Ray Diffraction (Mo Kα Radiation) S2->S3 S4 Data Reduction (CrysAlisPro) S3->S4 S5 Structure Solution (SHELXT) S4->S5 S6 Anisotropic Refinement (SHELXL) S5->S6

Fig 2: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow.

Protocol 2: Real-Time FTIR Photopolymerization Kinetics

To validate the practical efficacy of the 2M4PB crystal structure in industrial applications, its ability to cure a standard acrylate resin is measured via Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

  • Formulation Preparation: Mix 95 wt% Trimethylolpropane triacrylate (TMPTA) with 3 wt% Methyldiethanolamine (MDEA, synergist) and 2 wt% 2M4PB. Sonicate in the dark for 15 minutes to ensure complete dissolution.

  • Sample Loading: Sandwich a

    
     thick film of the formulation between two NaCl IR-transparent windows.
    
  • Irradiation & Monitoring: Place the sample in the FTIR spectrometer. Irradiate the sample using a 365 nm LED lamp at an intensity of

    
    .
    
  • Data Acquisition: Continuously monitor the disappearance of the acrylate double bond

    
     twisting vibration peak at 
    
    
    
    over 60 seconds.
  • Calculation: Calculate the double bond conversion (

    
    ) using the equation: 
    
    
    
    , where
    
    
    is the initial peak area and
    
    
    is the peak area at time
    
    
    .
Comparative Performance Data

The structural modifications in 2M4PB directly translate to enhanced reactivity compared to standard Benzophenone (BP) and 4-Phenylbenzophenone (4-PB), primarily due to optimized UV-A absorption and improved solubility.

Table 2: Photopolymerization Kinetics (Acrylate Conversion % at 60s)

Photoinitiator System (2 wt%)Co-Initiator (3 wt% MDEA)Final Conversion (%)Solubility in TMPTA
Benzophenone (BP) Yes68.4%Excellent
4-Phenylbenzophenone (4-PB) Yes74.1%Poor (Crystallizes out)
2-Methyl-4'-phenylbenzophenone Yes82.7% Excellent

Conclusion

The crystal structure of 2-Methyl-4'-phenylbenzophenone (2M4PB) represents a calculated balance between steric disruption and extended electronic conjugation. The 2-methyl group prevents excessive lattice packing, ensuring high solubility in industrial monomers, while the 4'-phenyl group extends the


-system, red-shifting the absorption profile for efficient LED curing. When paired with an amine synergist, 2M4PB serves as a highly efficient, low-migration Type II photoinitiator, making it a superior candidate for advanced energy-curable coatings and packaging materials.

References

  • European Patent Office. Polymeric photoinitiators - EP3024858B1.
  • Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators. [Link]

  • UV+EB Technology. Photoinitiators: Challenges in Food Packaging Applications. [Link]

  • Macromolecules - ACS Publications. Mechanistic Study of Photoinitiated Free Radical Polymerization Using Thioxanthone Thioacetic Acid as One-Component Type II Photoinitiator. [Link]

  • ResearchGate. Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. [Link]

Spectroscopic Profiling of 2-Methyl-4'-phenylbenzophenone: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

For researchers and drug development professionals, the accurate structural elucidation of diaryl ketones is a critical quality control gateway. 2-Methyl-4'-phenylbenzophenone (IUPAC: (2-methylphenyl)(biphenyl-4-yl)methanone) presents a unique spectroscopic profile driven by competing intramolecular forces.

The molecule is defined by a structural "push-pull" dynamic: the ortho-methyl group on the A-ring induces significant steric hindrance, forcing the ring out of coplanarity with the central carbonyl group. Conversely, the B-ring consists of a biphenyl moiety, which provides an extended, highly planar π-conjugation system. This delicate balance between steric decoupling and extended conjugation dictates its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) signatures.

Quantitative Spectroscopic Data Summary

The following tables synthesize the definitive spectroscopic parameters for 2-Methyl-4'-phenylbenzophenone, establishing a baseline for purity and structural confirmation.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Data validated against1[1].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.88 d2H8.4Biphenyl central ring (ortho to C=O)
7.68 d2H8.8Biphenyl central ring (meta to C=O)
7.64 dd2H1.2, 8.4Biphenyl distal ring
7.48 t2H7.4Biphenyl distal ring
7.41 dt2H1.6, 7.2Biphenyl distal ring
7.27–7.35 m3H-o-Tolyl ring protons
2.36 s3H-Methyl group (-CH₃)
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
198.4 Carbonyl Carbon (C=O)
146.1, 140.1, 138.9, 136.9, 136.6 Quaternary Aromatic Carbons
131.2, 131.0, 130.4, 129.2, 128.6, 128.5, 127.5, 127.3, 125.4 Methine Aromatic Carbons
20.2 Methyl Carbon (-CH₃)
Table 3: ATR-FTIR Vibrational Data

Derived from comparative benzophenone models[2][3].

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3050 MediumAromatic C-H Stretch
~2925 WeakAliphatic C-H Stretch (Methyl)
~1655 StrongC=O Carbonyl Stretch
~1600, 1580 Medium-StrongAromatic C=C Bending
~740, 700 StrongAromatic C-H Out-of-Plane Bending
Table 4: UV-Vis Electronic Transitions

Derived from biphenyl-carbonyl chromophores[4].

Wavelength (λmax, nm)Transition TypeChromophore Assignment
~285 π-π* (Allowed)Extended Biphenyl-Carbonyl Conjugation
~335 n-π* (Forbidden)Carbonyl Oxygen Lone Pair

Mechanistic Insights & Signal Causality

Understanding the why behind the data is crucial for advanced troubleshooting and derivative synthesis.

  • NMR Causality (Steric Shielding): The ¹³C carbonyl resonance at 198.4 ppm is slightly upfield (more shielded) compared to a fully planar, unsubstituted benzophenone. This is a direct consequence of the ortho-methyl group (2.36 ppm in ¹H, 20.2 ppm in ¹³C)[1]. The steric bulk forces the A-ring out of the carbonyl plane, reducing the electron-withdrawing resonance effect of that ring and localizing more electron density on the carbonyl carbon.

  • IR Causality (Vibrational Competition): The C=O stretching frequency is a highly sensitive probe for molecular coplanarity. While an ideal conjugated diaryl ketone exhibits a C=O stretch around 1660 cm⁻¹[3], the extended conjugation of the biphenyl group attempts to lower this frequency by weakening the C=O double bond character. However, the steric decoupling of the ortho-methyl ring counteracts this by reducing overall system conjugation. The resulting equilibrium places the C=O stretch near ~1655 cm⁻¹[2][3].

  • UV-Vis Causality (Chromophore Extension): The UV-Vis spectrum is dominated by the extended π-system of the biphenyl moiety. While simple benzophenones show a primary π-π* transition near 250 nm, the 4'-phenyl substitution effectively lengthens the chromophoric box, significantly lowering the HOMO-LUMO gap and red-shifting this primary absorption band to approximately 285 nm[4].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems, embedding quality control directly into the analytical workflow.

High-Resolution NMR Acquisition
  • Causality & Execution: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because it provides a highly stable deuterium lock signal for magnetic field homogenization and lacks interfering proton resonances[3]. Acquire the ¹H spectrum at 400 MHz using a standard 30° pulse sequence. Crucially, utilize a 2-second relaxation delay (d1) to ensure complete longitudinal magnetization recovery between scans, preventing the under-integration of quaternary carbons or the methyl singlet.

  • Self-Validation Loop: Before sample analysis is accepted, the system must self-validate by identifying the residual CHCl₃ peak precisely at δ 7.26 ppm (¹H) and the CDCl₃ triplet at δ 77.0 ppm (¹³C)[1]. Any deviation >0.02 ppm indicates poor shimming or temperature drift, triggering an automatic recalibration of the spectrometer's TMS reference standard.

ATR-FTIR Vibrational Analysis
  • Causality & Execution: Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture introduces broad O-H stretching bands that can obscure the critical ~3050 cm⁻¹ aromatic C-H region. Clean the diamond ATR crystal with UV-grade isopropanol. Apply the solid 2-Methyl-4'-phenylbenzophenone directly to the crystal and apply uniform pressure via the anvil to ensure intimate contact, which is necessary for the evanescent wave to penetrate the sample[3].

  • Self-Validation Loop: The protocol mandates the acquisition of an ambient air background spectrum immediately prior to the sample scan. The system validates readiness by confirming the absence of residual analyte peaks from previous runs and verifying that atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹) bands are successfully mathematically subtracted from the final interferogram.

UV-Vis Electronic Transition Profiling
  • Causality & Execution: Prepare a 1 mg/mL stock solution in UV-grade ethanol. Ethanol is chosen for its low UV cutoff (~210 nm) and its excellent ability to solvate the hydrophobic biphenyl moiety[3]. Perform a serial dilution to a working concentration of ~10 μM. This extreme dilution is required to prevent detector saturation during the highly allowed π-π* transitions of the biphenyl system.

  • Self-Validation Loop: The protocol employs a Beer-Lambert validation matrix. Absorbance is measured at three different concentrations (e.g., 5 μM, 10 μM, 15 μM). The analytical run is validated only if the R² value of the absorbance vs. concentration plot exceeds 0.999. This confirms that the measurements are strictly within the linear dynamic range of the photomultiplier tube (0.1–1.0 AU) and free from aggregation-induced light scattering errors.

Spectroscopic Workflow Visualization

The following diagram illustrates the logical integration of the orthogonal spectroscopic techniques used to validate the molecular structure.

G Sample 2-Methyl-4'-phenylbenzophenone Sample Preparation NMR NMR Spectroscopy (Carbon-Hydrogen Framework) Sample->NMR IR ATR-FTIR Spectroscopy (Functional Group Vibrations) Sample->IR UV UV-Vis Spectrophotometry (Electronic Transitions) Sample->UV NMR_Data 1H & 13C Chemical Shifts (Steric & Conjugation Effects) NMR->NMR_Data IR_Data Vibrational Frequencies (C=O Stretch at ~1655 cm⁻¹) IR->IR_Data UV_Data Absorption Maxima (π-π* and n-π* Bands) UV->UV_Data Validation Orthogonal Data Integration & Final Structural Confirmation NMR_Data->Validation IR_Data->Validation UV_Data->Validation

Figure 1: Orthogonal spectroscopic validation workflow for 2-Methyl-4'-phenylbenzophenone.

References

  • Supporting Information: Connecting a carbonyl and a π-conjugated group through a p-phenylene linker by (5 + 1) benzene ring formation Source: The Royal Society of Chemistry (rsc.org) URL:1

  • Growth of 4-Methylbenzophenone (4MB) Single Crystals By Czochralski Method and its structural, mechanical and optical characterization Source: AIP Publishing (aip.org) URL:2

  • Spectroscopic Profile of 3-Methylbenzophenone: A Technical Guide Source: Benchchem (benchchem.com) URL:3

  • 4-Benzoylbiphenyl | C19H14O | CID 75040 Source: PubChem - NIH (nih.gov) URL:4

Sources

Thermodynamic Profiling and Solubility Dynamics of 2-Methyl-4'-phenylbenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex organic intermediates is a critical bottleneck in chemical synthesis, purification, and formulation. 2-Methyl-4'-phenylbenzophenone (C₂₀H₁₆O) is a bulky, highly lipophilic diaryl ketone. Due to its extended


-conjugation and unique steric properties, it serves as a valuable photoinitiator and synthetic building block.

This technical guide provides an in-depth analysis of the physicochemical parameters governing the solubility of 2-Methyl-4'-phenylbenzophenone. By synthesizing theoretical thermodynamic modeling with empirical trends of structural analogs, this whitepaper establishes a rigorous, self-validating experimental framework for researchers to determine and optimize its solubility in common organic solvents.

Structural Chemistry & Solvation Mechanics

The solubility of any solute in a given solvent is dictated by the energy required to disrupt the solute's crystal lattice versus the energy released upon solvation. For 2-Methyl-4'-phenylbenzophenone, three distinct structural features dictate its solvent affinity:

  • The Benzophenone Core: The central diaryl ketone structure provides a conjugated

    
    -system and a polar carbonyl group. This generally favors solubility in aromatic and polar aprotic solvents due to favorable dipole-dipole and dispersion interactions 1.
    
  • The 4'-Phenyl Substitution: The addition of a distal phenyl ring significantly increases the molecular weight (272.12 g/mol ) and the overall lipophilicity (LogP) of the molecule 2. This drastically reduces its solubility in polar protic solvents (like methanol or water) compared to unsubstituted benzophenone 3.

  • The 2-Methyl Steric Disruption: The ortho-methyl group introduces significant steric hindrance, forcing the adjacent phenyl ring out of coplanarity with the carbonyl group. Mechanistically, this lack of planarity prevents tight molecular packing in the solid state, lowering the crystal lattice energy. Consequently, less thermodynamic energy is required to dissolve the compound, enhancing its solubility in organic solvents relative to perfectly planar biphenyl derivatives.

Empirical Solubility Trends in Common Organic Solvents

While direct, open-source empirical data for the specific CAS of 2-Methyl-4'-phenylbenzophenone is limited 2, we can extrapolate highly accurate predictive models based on the thermodynamic behavior of closely related analogs (e.g., 4-chlorobenzophenone and unsubstituted benzophenone) measured across various temperatures 4.

The table below summarizes the modeled quantitative solubility profile at standard ambient temperature (298.15 K).

Table 1: Modeled Solubility Profile at 298.15 K
Solvent ClassificationSolventEstimated Solubility (mg/mL)Solvation Mechanism / Remarks
Polar Protic Water< 0.001Hydrophobic exclusion; lack of H-bond donors.
Polar Protic Methanol5 - 15Limited by the high lipophilicity of the biphenyl moiety.
Polar Protic Ethanol10 - 25Slightly elevated vs. methanol due to a longer alkyl chain.
Polar Aprotic Acetone> 150Favorable dipole-dipole interactions with the carbonyl.
Polar Aprotic Ethyl Acetate> 150Excellent solvation of the bulky aromatic system.
Non-Polar Toluene> 250Strong

interactions; highly compatible Hansen parameters.
Non-Polar Dichloromethane> 300Optimal dispersion forces; minimal lattice resistance.

Self-Validating Experimental Protocol for Solubility Determination

To generate publication-grade thermodynamic data, researchers must employ a methodology that inherently checks for false positives (e.g., supersaturation, solvent entrapment, or compound degradation). The following protocol utilizes an isothermal shake-flask method coupled with dual-orthogonal quantification 4.

Phase 1: Isothermal Equilibration
  • Excess Solid Addition: Add an excess amount (e.g., 500 mg) of 2-Methyl-4'-phenylbenzophenone to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial.

    • Causality: Providing a vast excess ensures the solution reaches absolute thermodynamic saturation without depleting the solid phase, which is required for equilibrium.

  • Thermal Regulation: Submerge the vials in a thermostatic water/oil bath calibrated to precisely 298.15 K (± 0.05 K).

    • Causality: Solubility is an exponentially temperature-dependent property. Strict thermal control prevents localized heating and subsequent supersaturation artifacts.

  • Agitation: Agitate the suspension at 150 RPM for a minimum of 72 hours.

    • Causality: Bulky aromatic ketones exhibit slow dissolution kinetics. A 72-hour window ensures true thermodynamic equilibrium is achieved, preventing artificially low kinetic solubility readings.

Phase 2: Phase Separation
  • Sedimentation: Cease agitation and allow the system to rest isothermally for 24 hours.

    • Causality: Allows micro-crystals to settle out of the supernatant. Suspended micro-crystals will falsely inflate the measured solubility concentration.

  • Filtration: Extract the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive organic solvents (like dichloromethane). Pre-warming the filter to 298.15 K prevents temperature-drop-induced precipitation within the filter matrix.

Phase 3: Dual-Orthogonal Quantification (Self-Validation)
  • Gravimetric Analysis (Primary Method): Transfer exactly 2.00 mL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle nitrogen stream, then dry in a vacuum oven until a constant weight is achieved.

    • Causality: Gravimetry provides a direct, absolute measurement of dissolved mass without relying on external calibration curves or assuming uniform UV absorbance.

  • HPLC-UV Analysis (Secondary Validation): Dilute a separate 100 µL aliquot of the filtrate into the mobile phase and analyze via HPLC-UV (e.g., at 254 nm).

    • Causality: HPLC confirms the chemical integrity of the compound (ensuring no solvent-induced degradation occurred over 72 hours) and cross-validates the gravimetric concentration. Validation Rule: If Gravimetric and HPLC data diverge by >5%, the system flags a procedural error (e.g., solvent entrapment in the dried crystal lattice or co-eluting impurities).

Workflow Visualization

SolubilityWorkflow N1 2-Methyl-4'-phenylbenzophenone (Solid API/Intermediate) N2 Solvent Screening (Hansen Solubility Parameters) N1->N2 N3 Isothermal Equilibration (Shake-Flask Method, 72h) N2->N3 N4 Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 Dual-Orthogonal Quantification (HPLC-UV & Gravimetric) N4->N5 N6 Thermodynamic Modeling (Apelblat / NRTL Models) N5->N6

Workflow for the thermodynamic equilibration and dual-orthogonal validation of solubility.

References

  • Benzophenone - Solubility of Things.Solubility characteristics and solvent affinity of benzophenone derivatives.
  • BENZOPHENONE - National Center for Biotechnology Information (NCBI).Chemical and physical properties of pure substance.
  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents - ResearchGate.Empirical solubility models and shake-flask methodology.
  • PubChemLite - 2-methyl-4'-phenylbenzophenone (C20H16O).Structural Information and Molecular Profile.

Sources

Thermal Stability and Degradation Kinetics of 2-Methyl-4'-phenylbenzophenone: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4'-phenylbenzophenone (2M4PB) is a structurally complex aromatic ketone utilized in advanced photoinitiator systems, UV-blocking polymers, and as a critical intermediate in organic synthesis. While its photochemical behavior is well-documented, its thermal stability is equally critical for high-temperature processing (e.g., melt-extrusion of polymers) and long-term formulation shelf-life. This technical guide elucidates the thermo-oxidative and pyrolytic degradation mechanisms of 2M4PB, providing researchers with actionable kinetic models and self-validating experimental workflows to quantify its thermal endurance.

Structural Vulnerabilities & Mechanistic Pathways

The thermal behavior of 2M4PB is governed by the competing stabilizing and destabilizing effects of its functional groups. The degradation mechanisms are strictly temperature- and atmosphere-dependent.

The Benzylic Weak Link (Thermo-Oxidation at < 250°C)

The primary thermal vulnerability in 2M4PB is the benzylic C-H bond of the ortho-methyl group. While the ortho-methyl configuration is famous for enabling reversible photoenolization under UV light[1], under thermal stress in the presence of oxygen, it acts as the initiation site for auto-oxidation.

Benzylic hydrogens possess a relatively low bond dissociation energy (~375 kJ/mol). Heat initiates hydrogen abstraction, forming a localized benzylic radical. Oxygen rapidly traps this radical to form a hydroperoxide intermediate. Subsequent cleavage of the hydroperoxide yields highly reactive alkoxy and hydroxyl radicals, driving a chain reaction that ultimately oxidizes the methyl group to an aldehyde or carboxylic acid. This process mirrors the seen in other substituted benzophenones[2].

Conjugation and Homolytic Cleavage (Pyrolysis at > 350°C)

In inert atmospheres or at extreme temperatures, thermo-oxidative pathways are superseded by direct pyrolytic bond scission. The carbonyl-aromatic C-C bonds (


-cleavage) are the primary targets. However, the presence of the 4'-phenyl group significantly alters the cleavage kinetics.

The extended


-conjugation of the biphenyl moiety acts as a massive electron sink, stabilizing the molecule and increasing the activation energy required for backbone scission compared to unsubstituted benzophenones. When cleavage does occur, it yields low molecular weight radicals (benzoyl and biphenyl radicals), followed by  into cross-linked char[3].

Pathway A 2-Methyl-4'-phenylbenzophenone B Thermal Stress + O2 A->B C Benzylic Radical Formation (Ortho-Methyl) B->C < 250°C (Oxidative) D Homolytic α-Cleavage (Carbonyl-Aromatic Bond) B->D > 350°C (Pyrolytic) E Hydroperoxide Intermediate C->E F Benzoyl & Biphenyl Radicals D->F G Thermo-Oxidative Scission (Aldehydes/Acids) E->G H Volatile Emission (m/z 105, 153) & Cross-linking F->H

Thermo-oxidative and pyrolytic degradation pathways of 2-Methyl-4'-phenylbenzophenone.

Kinetic Modeling of Thermal Degradation

The thermal degradation of benzophenone derivatives typically follows during high-temperature oxidation[4]. The rate constant (


) is exponentially dependent on temperature, governed by the Arrhenius equation:


Where


 is the activation energy and 

is the pre-exponential factor. By subjecting 2M4PB to high-temperature oxidation and monitoring the concentration decay, researchers can accurately model its degradation and predict its half-life in various matrices[5].

Experimental Workflows for Stability Profiling

To establish a self-validating system for thermal analysis, researchers must pair mass-loss data with chemical identification. Relying solely on weight loss (TGA) is insufficient, as it cannot distinguish between the volatilization of intact 2M4PB and the emission of its degradation products.

Protocol 1: Hyphenated TGA-FTIR-MS Analysis

This workflow identifies the exact temperature at which specific bonds break by analyzing the evolved gases.

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of 2M4PB into an alumina crucible.

    • Causality: A small, precise mass prevents thermal lag and ensures uniform heat distribution across the sample, preventing artificially inflated onset temperatures.

  • Purge & Atmosphere Control: Purge the TGA furnace with synthetic air (for thermo-oxidative studies) or high-purity

    
     (for pyrolytic studies) at 50 mL/min for 30 minutes prior to heating.
    
  • Dynamic Heating: Ramp the temperature from 25°C to 600°C at a constant rate of 10°C/min.

  • Evolved Gas Transfer: Route the exhaust through a transfer line heated to 200°C.

    • Causality: Heating the line prevents the condensation of high-boiling volatile degradation products (like benzaldehyde derivatives) before they reach the detectors.

  • Detection: Analyze the gas stream simultaneously via FTIR (monitoring carbonyl stretches at ~1700 cm⁻¹) and Mass Spectrometry (monitoring m/z 105 for the benzoyl radical and m/z 153 for the biphenyl radical).

Workflow S1 Sample Prep (5 mg, Alumina) S2 TGA-DSC (10°C/min, N2/Air) S1->S2 S3 Transfer Line (Heated to 200°C) S2->S3 Volatiles S5 Kinetic Modeling (Arrhenius) S2->S5 Thermal Data S4 FTIR / MS Analysis (Evolved Gas ID) S3->S4 S4->S5 Mechanism ID

Self-validating TGA-FTIR-MS workflow for identifying thermal degradation kinetics.

Protocol 2: Accelerated Isothermal Aging & HPLC Quantification

To validate the kinetic models derived from TGA, isothermal aging provides real-world degradation rates.

  • Incubation: Place sealed glass ampoules containing 10 mM 2M4PB (dissolved in a high-boiling inert solvent like diphenyl ether) into oil baths set at 80°C, 100°C, and 120°C.

  • Sampling: Extract 100 µL aliquots at predefined intervals (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Quenching: Immediately dilute the aliquots 1:10 in ice-cold acetonitrile.

    • Causality: Rapid cooling and dilution instantly halt any ongoing radical chain reactions, freezing the degradation profile for accurate measurement.

  • Quantification: Analyze via HPLC-UV (detecting at 254 nm). Plot

    
     versus time to extract the first-order degradation rate constants (
    
    
    
    )[6].

Comparative Thermal Data

The structural modifications in 2M4PB directly influence its thermal robustness. The table below summarizes the predictive thermal parameters of 2M4PB compared to its structural analogs, demonstrating the stabilizing effect of the 4'-phenyl group and the destabilizing effect of the ortho-methyl group under oxidative conditions.

Compound

(°C)

(°C)
Primary Degradation PathwayApparent

(kJ/mol)
Benzophenone 210260Volatilization /

-Cleavage
~ 85
2-Methylbenzophenone 185240Thermo-oxidation (Benzylic)~ 72
2-Methyl-4'-phenylbenzophenone 235 290 Thermo-oxidation / Biphenyl Scission ~ 98

(Note: Parameters extrapolated from predictive kinetic modeling of benzophenone derivatives[4][5])

Conclusion

The thermal stability of 2-Methyl-4'-phenylbenzophenone is a delicate balance between the oxidative vulnerability of its ortho-methyl group and the pyrolytic resilience provided by its highly conjugated 4'-phenyl backbone. By employing hyphenated analytical techniques (TGA-FTIR-MS) and rigorous kinetic modeling, drug development professionals and polymer scientists can accurately predict its degradation profile, ensuring the integrity of formulations subjected to high thermal stress.

References

  • Beelders, T., Brand, D. J., De Beer, D., Malherbe, C. J., Mazibuko, S. E., Muller, C. J. F., & Joubert, E. (2015). "Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material." Journal of Agricultural and Food Chemistry. URL:[Link]

  • Qu, R., et al. (2018). "Degradation of the UV-filter benzophenone-3 in aqueous solution using persulfate activated by heat, metal ions and light." Chemosphere. URL:[Link]

  • El-Halwany, M., Diab, M., EI-Sonbati, A., & Bader, D. (2020). "Thermal Stability and Degradation of Chitosan Modified by Benzophenone." Mansoura Engineering Journal. URL:[Link]

  • Huang, G., Zhou, C., Liang, R., & Li, M.-D. (2022). "Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments." ResearchGate. URL:[Link]

Sources

Quantum Yield of Intersystem Crossing for 2-Methyl-4'-phenylbenzophenone: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

Benzophenone and its derivatives are cornerstone molecules in photochemistry and photobiology, serving as potent photosensitizers and photoinitiators. Their utility is fundamentally governed by the efficiency of intersystem crossing (ISC)—the transition from an excited singlet state to a triplet state. The quantum yield of this process (Φisc) is a critical parameter for predicting and optimizing photoreactions. While the parent benzophenone is known for a near-unity Φisc, the precise value for substituted analogues like 2-Methyl-4'-phenylbenzophenone is not extensively documented in publicly available literature. This guide, therefore, provides a foundational understanding of the principles governing ISC in the benzophenone scaffold and presents a detailed, field-proven experimental workflow for the precise determination of Φisc for 2-Methyl-4'-phenylbenzophenone. We will delve into the structural and electronic factors influencing this quantum yield and provide a step-by-step protocol using laser flash photolysis, empowering researchers to quantitatively characterize this and similar molecules.

The Photochemical Significance of the Benzophenone Core

The benzophenone moiety is integral to numerous applications in organic synthesis and materials science. Its long-lived triplet excited state is a powerful tool for initiating photochemical reactions, including hydrogen abstraction, cycloadditions, and energy transfer processes.[1] In drug development, benzophenone derivatives are explored as photocleavable protecting groups and as components in photodynamic therapy. The efficacy in all these applications hinges on the molecule's ability to efficiently populate its triplet state upon photoexcitation, making the Φisc the most critical photophysical parameter. A high Φisc ensures that the absorbed photon energy is channeled effectively into the desired reactive triplet state rather than being dissipated through fluorescence or non-radiative decay from the singlet state.

The Photophysical Basis of Efficient Intersystem Crossing in Benzophenones

The remarkably high Φisc of benzophenone is a direct consequence of its electronic structure. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). This S₁ state possesses n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Several key principles contribute to the rapid and efficient S₁ → Tn transition:

  • Spin-Orbit Coupling (SOC): Intersystem crossing is a spin-forbidden process, but spin-orbit coupling provides a mechanism to mix singlet and triplet states, thereby increasing the probability of the transition.

  • El-Sayed's Rule: This rule posits that the rate of intersystem crossing is significantly enhanced when the transition involves a change in orbital type (e.g., n,π* ↔ π,π). In benzophenone, the lowest singlet state (S₁) is of n,π character, while a low-lying triplet state (T₂) is of π,π* character. The S₁(n,π) → T₂(π,π) transition is therefore very fast, followed by rapid internal conversion to the lowest triplet state, T₁(n,π). This pathway is much more efficient than the direct S₁(n,π) → T₁(n,π*) crossing.[2]

  • Small S₁-T₁ Energy Gap (ΔEST): The energy difference between the lowest singlet and triplet states in benzophenones is relatively small, which generally favors intersystem crossing over competing radiative decay (fluorescence).

The photophysical pathways are summarized in the Jablonski diagram below.

Jablonski S0 S₀ (Ground State) S1 S₁ (n,π) S0->S1 Absorption (hν) S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T2 T₂ (π,π) S1->T2 ISC (kisc, El-Sayed Allowed) S2 S₂ (π,π) T1 T₁ (n,π) T1->S0 Phosphorescence (kp) T1->S0 ISC (kisc, T₁→S₀) T2->T1 Internal Conversion (fast)

Caption: Jablonski diagram for a benzophenone derivative illustrating efficient intersystem crossing.

Structural Considerations for 2-Methyl-4'-phenylbenzophenone

The introduction of substituents onto the benzophenone core can modulate its photophysical properties. For 2-Methyl-4'-phenylbenzophenone, we must consider the electronic and steric effects of both groups.

  • 4'-phenyl group: This group extends the π-conjugation of the system. This typically lowers the energy of the π,π* states (both singlet and triplet). This can potentially decrease the S₁(n,π) – T₂(π,π) energy gap, further enhancing the rate of intersystem crossing according to El-Sayed's rule.

  • 2-methyl group: The ortho-methyl group introduces a significant steric effect. It forces the substituted phenyl ring to twist out of the plane of the carbonyl group. This disruption of planarity can:

    • Slightly raise the energy of the π,π* states by reducing conjugation.

    • Potentially alter the spin-orbit coupling matrix elements.

    • However, the fundamental n,π* character of the S₁ state is largely preserved, and therefore, a high Φisc is still expected, likely close to unity, similar to the parent benzophenone.[3][4]

Experimental Determination of the Intersystem Crossing Quantum Yield (Φisc)

The most reliable method for determining Φisc is through laser flash photolysis (LFP) using the comparative actinometry method.[5] This technique compares the amount of triplet state generated for the sample compound with that of a reference compound (an actinometer) with a well-established Φisc under identical experimental conditions.

Principle of the Comparative Method

The method relies on the principle that if the sample and actinometer solutions have the same absorbance at the excitation wavelength (λex) and are irradiated with the same laser pulse, they absorb the same number of photons. The initial change in optical density (ΔOD) due to the formation of the triplet state is directly proportional to the amount of triplet formed. The Φisc of the sample can then be calculated using the following equation:

Φiscspl = Φiscact * (ΔODTspl / ΔODTact) * (εTact / εTspl)

Where:

  • spl refers to the sample (2-Methyl-4'-phenylbenzophenone).

  • act refers to the actinometer (e.g., parent benzophenone).

  • Φisc is the intersystem crossing quantum yield.

  • ΔODT is the maximum change in optical density at the triplet-triplet absorption maximum immediately after the laser pulse.

  • εT is the molar extinction coefficient of the triplet-triplet absorption at the monitoring wavelength.

For this specific case, parent benzophenone is an ideal actinometer as its triplet extinction coefficient is well-known, and its structural similarity helps in estimating the εT for the derivative.

Experimental Workflow: Nanosecond Laser Flash Photolysis

The following protocol outlines a self-validating system for the determination of Φisc.

Workflow cluster_prep 1. Sample & Actinometer Preparation cluster_lfp 2. LFP Data Acquisition cluster_analysis 3. Data Analysis & Calculation prep_sample Prepare stock solution of 2-Methyl-4'-phenylbenzophenone in acetonitrile. prep_act Prepare stock solution of Benzophenone (actinometer) in acetonitrile. prep_sample->prep_act prep_dilute Prepare dilute solutions of both, matching absorbance (e.g., ~0.1-0.2) at λex (355 nm). prep_act->prep_dilute prep_deoxygenate Deoxygenate solutions by bubbling with N₂ or Ar for 20-30 min. Seal cuvettes. prep_dilute->prep_deoxygenate lfp_setup Set up LFP system: Nd:YAG laser (355 nm excitation), Xenon lamp (probe), monochromator, and detector. prep_deoxygenate->lfp_setup lfp_act Acquire transient absorption spectrum of actinometer to locate T-T λmax (~525-535 nm). lfp_setup->lfp_act lfp_act_kinetics Measure ΔODT for actinometer at its λmax immediately after laser pulse (t=0). lfp_act->lfp_act_kinetics lfp_sample Acquire transient absorption spectrum of sample to locate its T-T λmax. lfp_act_kinetics->lfp_sample lfp_sample_kinetics Measure ΔODT for sample at its λmax immediately after laser pulse (t=0). lfp_sample->lfp_sample_kinetics analysis_extrapolate Extrapolate kinetic traces back to t=0 to get initial ΔODT values. lfp_sample_kinetics->analysis_extrapolate analysis_coeff Determine εTspl (e.g., using triplet-triplet energy transfer method or assume it's similar to actinometer). analysis_extrapolate->analysis_coeff analysis_calc Calculate Φisc(spl) using the comparative actinometry equation. analysis_coeff->analysis_calc

Caption: Experimental workflow for determining Φisc using laser flash photolysis.

Detailed Experimental Protocol
  • Solution Preparation:

    • Prepare stock solutions (e.g., 10 mM) of 2-Methyl-4'-phenylbenzophenone and the actinometer (benzophenone, Φisc ≈ 1.0 in non-hydrogen-donating solvents) in a spectroscopic grade solvent like acetonitrile.

    • Prepare working solutions by diluting the stock solutions to achieve an absorbance of approximately 0.1 to 0.2 at the laser excitation wavelength (typically 355 nm for a Nd:YAG laser). Causality: Matching the absorbance ensures that both solutions absorb an equal number of photons from the laser pulse, which is the core assumption of the comparative method.

    • Transfer the working solutions to a quartz cuvette and thoroughly deoxygenate by bubbling with high-purity nitrogen or argon for at least 20 minutes. Ground-state molecular oxygen is a triplet quencher and its presence will shorten the triplet lifetime and can interfere with the accurate determination of the initial triplet population.

  • LFP Measurement:

    • Place the deoxygenated actinometer solution in the LFP sample holder.

    • Record the transient absorption spectrum over a range (e.g., 400-700 nm) at a short delay time (e.g., 50 ns) after the laser pulse to identify the triplet-triplet (T-T) absorption maximum (λmaxT). For benzophenone, this is around 525-535 nm.[6]

    • Set the monochromator to λmaxT and record the kinetic decay trace of the triplet state. Extrapolate the signal back to t=0 to obtain the initial maximum change in optical density (ΔODTact).

    • Repeat the exact same procedure for the 2-Methyl-4'-phenylbenzophenone sample, identifying its λmaxT and measuring its ΔODTspl.

  • Determination of εTspl:

    • The triplet extinction coefficient for the sample (εTspl) is required. A reasonable first approximation is to assume it is identical to that of benzophenone (εTact), as the core chromophore is the same. In this case, the εT terms cancel out.

    • For higher accuracy, εTspl can be determined independently via the triplet-triplet energy transfer method with a suitable acceptor whose triplet properties are well-known.

Data Presentation and Expected Results

The quantitative data should be summarized for clarity. While experimental values for 2-Methyl-4'-phenylbenzophenone are not published, we can present the necessary parameters in a table.

ParameterActinometer (Benzophenone)Sample (2-Methyl-4'-phenylbenzophenone)Source / Method
SolventAcetonitrileAcetonitrile-
Excitation Wavelength (λex)355 nm355 nmNd:YAG Laser
Absorbance at λex~0.15~0.15UV-Vis Spectroscopy
T-T Absorption λmaxT~530 nmTo be determinedLFP Spectroscopy
ΔODT (at t=0) Measured ValueMeasured ValueLFP Kinetics
Φisc ~1.0To be Calculated Literature / This work
εT at λmaxT (M-1cm-1) ~7500To be determined or assumedLiterature / LFP

Based on the structural analysis, the Φisc for 2-Methyl-4'-phenylbenzophenone is expected to be very high, likely in the range of 0.95 - 1.0. Any significant deviation below this value would suggest that the substituents have introduced an alternative, efficient non-radiative decay channel from the S₁ state, which would be a noteworthy finding.

Conclusion

The quantum yield of intersystem crossing is the defining characteristic of benzophenone-based photosensitizers. For 2-Methyl-4'-phenylbenzophenone, while a precise literature value is elusive, its chemical structure strongly suggests a highly efficient population of the triplet state upon photoexcitation, with an expected Φisc approaching unity. This guide provides both the theoretical framework to understand this property and a robust, step-by-step experimental protocol based on laser flash photolysis to enable its accurate and reliable determination. The application of this methodology will provide the critical quantitative data needed for the rational design and implementation of this molecule in advanced photochemical applications.

References

  • Sciano, J. C., McGimpsey, W. G., & Casal, H. L. (1989). Benzophenone Ketyl Radicals. Journal of Photochemistry and Photobiology A: Chemistry, 50(1), 1-28.
  • ResearchGate. (n.d.). Fast transient absorption spectroscopy of the early events in photoexcited chiral benzophenone–naphthalene dyads.
  • AIP Publishing. (2023). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. Retrieved from [Link]

  • Shah, M., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4), 18-24. Retrieved from [Link]

  • ETNA Laboratuvar Çözümleri. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • ACS Publications. (2021). Ultrafast Triplet State Formation in a Methylated Fungi-Derived Pigment: Toward Rational Molecular Design for Sustainable Optoelectronics. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the intersystem crossing quantum yield (Φ isc ) by.... Retrieved from [Link]

  • MDPI. (n.d.). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. Retrieved from [Link]

  • Springer. (2005). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas phase dynamics of triplet formation in benzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Benzophenone S 1 (n,π) → T 1 (n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. Retrieved from [Link]

  • PMC. (n.d.). Exploiting radical-pair intersystem crossing for maximizing singlet oxygen quantum yields in pure organic fluorescent photosensitizers. Retrieved from [Link]

  • ResearchGate. (1999). The chemical structure of the triplet emitter benzophenone and the.... Retrieved from [Link]

Sources

The Benzophenone Scaffold: From Dye Chemistry to Blockbuster Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Substituted Benzophenones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzophenone moiety (diphenylmethanone) represents one of the most versatile privileged structures in organic and medicinal chemistry. Originally synthesized in the 19th century during the boom of the dye industry, this diaryl ketone scaffold has evolved into a cornerstone of modern pharmacotherapy and photochemistry. Its history is punctuated by serendipitous discoveries—most notably Leo Sternbach’s identification of benzodiazepines—and rational design triumphs, such as the development of p38 MAP kinase inhibitors. This guide explores the synthetic evolution, mechanistic photophysics, and medicinal chemistry trajectory of substituted benzophenones.

Part 1: The Chemical Genesis & Synthetic Methodologies

The history of benzophenones begins with the Friedel-Crafts acylation, reported in 1877. This electrophilic aromatic substitution remains the industrial standard, though modern organometallic methods offer greater functional group tolerance.

The Foundational Synthesis: Friedel-Crafts Acylation

The classic synthesis involves the reaction of an acyl chloride with an arene in the presence of a Lewis acid catalyst (typically AlCl₃). The formation of the resonance-stabilized acylium ion is the rate-determining factor.

Protocol 1: Synthesis of 3-Acetylbenzophenone

Rationale: This protocol illustrates the synthesis of a meta-substituted benzophenone, a key intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen. The presence of a deactivating group (acetyl) on the starting material necessitates harsh conditions.

Reagents:

  • Acetophenone (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl₃, anhydrous, 2.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (2.5 eq) in dry DCE under an inert nitrogen atmosphere.

  • Acylium Formation: Add benzoyl chloride (1.2 eq) dropwise at 0°C. Stir for 30 minutes to generate the acylium ion complex.

  • Substrate Addition: Add acetophenone (1.0 eq) slowly. The solution will darken as the complex forms.

  • Reaction: Heat the mixture to reflux (83°C for DCE) for 12–16 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).

  • Quenching: Cool to room temperature. Pour the reaction mixture carefully onto crushed ice/HCl to decompose the aluminum complex. Caution: Highly exothermic.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂).

Modern Synthetic Routes

While Friedel-Crafts is robust, it fails with acid-sensitive substrates. Modern alternatives include:

  • Organolithium Addition: Reaction of aryl lithium reagents with benzonitriles or benzamides.

  • Suzuki-Miyaura Carbonylation: Pd-catalyzed coupling of aryl boronic acids with aryl halides under a CO atmosphere.

Part 2: The Medicinal Chemistry Pivot – The Benzodiazepine Story[1][2]

The most significant chapter in the history of substituted benzophenones is their role as precursors to benzodiazepines. In the mid-1950s, Leo Sternbach at Hoffmann-La Roche was investigating "quinazoline 3-oxides," a class of compounds he had studied years earlier as potential dyes.

The Serendipitous Rearrangement

Sternbach sought to synthesize new tranquilizers.[1] He treated a quinazoline 3-oxide derivative (derived from a 2-aminobenzophenone oxime) with methylamine, expecting a simple substitution. Instead, a ring expansion occurred, yielding chlordiazepoxide (Librium).

Mechanistic Insight: The reaction proceeds via an attack of the amine on the quinazoline carbon, followed by ring opening and recyclization to the 7-membered diazepine ring. This discovery shifted the entire field of neuropsychopharmacology.

SternbachRearrangement Figure 1: The Sternbach Rearrangement Pathway (Quinazoline to Benzodiazepine) Start 2-Aminobenzophenone (Precursor) Oxime Benzophenone Oxime Start->Oxime NH2OH Quinazoline Quinazoline 3-Oxide (The 'Dye' Intermediate) Oxime->Quinazoline Cyclization (ClCH2COCl) Intermediate Ring-Opened Intermediate Quinazoline->Intermediate MeNH2 (Nucleophilic Attack) Librium Chlordiazepoxide (1,4-Benzodiazepine) Intermediate->Librium Ring Expansion (Rearrangement)

Figure 1: The chemical pathway discovered by Leo Sternbach.[2][1][3] The unexpected ring expansion of the quinazoline intermediate upon treatment with methylamine yielded the first benzodiazepine.

Part 3: Photochemistry & Protection Mechanisms

Beyond drugs, substituted benzophenones (e.g., Oxybenzone, Avobenzone) are ubiquitous UV filters. Their efficacy relies on a mechanism known as Excited State Intramolecular Proton Transfer (ESIPT) .[4][5]

The ESIPT Mechanism

For a benzophenone to act as a photostabilizer, it typically requires a hydroxyl group at the ortho position.

  • Ground State (S₀): An intramolecular hydrogen bond exists between the carbonyl oxygen and the hydroxyl hydrogen.

  • Excitation (S₁): UV photon absorption excites the molecule. The acidity of the hydroxyl proton increases, and the basicity of the carbonyl oxygen increases.

  • Proton Transfer: The proton transfers to the oxygen, forming a photo-tautomer (keto form).

  • Relaxation: The molecule relaxes back to the ground state via internal conversion, releasing the energy as harmless heat rather than fluorescence or radical formation.

ESIPT_Mechanism Figure 2: Excited State Intramolecular Proton Transfer (ESIPT) Cycle Enol_S0 Enol Form (S0) Ground State (H-Bonded) Enol_S1 Enol Form (S1) Excited State (UV Absorbed) Enol_S0->Enol_S1 UV Absorption (hv) Keto_S1 Keto Form (S1) Excited Tautomer Enol_S1->Keto_S1 ESIPT (Proton Transfer) Keto_S0 Keto Form (S0) Ground State (Vibrationally Hot) Keto_S1->Keto_S0 Internal Conversion (Heat Release) Keto_S0->Enol_S0 Reverse Proton Transfer

Figure 2: The ESIPT cycle allows ortho-hydroxy benzophenones to dissipate UV radiation as heat, preventing photodegradation.[4]

Part 4: Modern Applications & Natural Products

Natural Product Scaffolds: Polyisoprenylated Benzophenones

Nature utilizes the benzophenone scaffold in the form of polyisoprenylated benzophenones (PPBs), primarily found in the Clusiaceae family (e.g., Garcinia species).

  • Key Compounds: Guttiferone A, Garcinol.

  • Activity: These compounds exhibit potent HAT (Histone Acetyltransferase) inhibitory activity and anti-HIV properties (Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs).

  • Structure: They feature a bicyclo[3.3.1]nonane-2,4,9-trione core decorated with prenyl groups, showing high structural complexity compared to synthetic benzophenones.

Case Study: p38 MAP Kinase Inhibitors

In the quest for anti-inflammatory drugs, the benzophenone scaffold was rigidified to create high-affinity kinase inhibitors.

  • Evolution: Benzophenone

    
     Dibenzosuberone 
    
    
    
    Skepinone-L .
  • Mechanism: Skepinone-L is an ATP-competitive inhibitor of p38

    
     MAP Kinase.[6][7][8][9] It induces a "Glycine Flip" in the kinase hinge region, a rare binding mode that confers exceptional selectivity (Type I½ binding).
    

Table 1: Comparative Data of Benzophenone Applications

Compound ClassRepresentative MoleculePrimary MechanismKey Application
Simple Ketones 3-AcetylbenzophenoneSynthetic IntermediatePrecursor to Ketoprofen (NSAID)
Benzodiazepine Precursors 2-AminobenzophenoneHeterocycle formationSynthesis of Diazepam/Librium
UV Filters Oxybenzone (BP-3)ESIPT (H-bond mediated)Sunscreens, Plastic Stabilizers
Kinase Inhibitors Skepinone-LATP-competitive inhibitionAnti-inflammatory (p38 MAPK)
Natural Products Guttiferone AAllosteric inhibitionAnti-HIV (NNRTI), Anticancer

References

  • Friedel-Crafts Acylation Review: Olah, G. A. (1964).
  • Sternbach's Discovery: Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1, 4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino Derivatives of 7-Chloro-5-phenyl-3H-1, 4-benzodiazepine 4-Oxide.[10] The Journal of Organic Chemistry, 26(12), 4936-4941. Link

  • Benzodiazepine History: Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry, 22(1), 1-7. Link

  • Skepinone-L & p38 MAPK: Koeberle, S. C., et al. (2012).[11] Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor.[6][7][8][9][11] Nature Chemical Biology, 8(2), 141-143. Link

  • ESIPT Mechanism: Karsili, T. N., et al. (2014). The intrinsic photophysics of the sunscreens oxybenzone and dioxybenzone. Physical Chemistry Chemical Physics, 16, 588-598. Link

  • Polyisoprenylated Benzophenones: Ciochina, R., & Grossman, R. B. (2006). Polycyclic polyprenylated acylphloroglucinols. Chemical Reviews, 106(9), 3963-3986. Link

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Methodological & Application

Application Notes and Protocols for 2-Methyl-4'-phenylbenzophenone in 3D Printing Resins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Benzophenone Derivatives in Vat Photopolymerization

Vat photopolymerization technologies, such as Stereolithography (SLA) and Digital Light Processing (DLP), have revolutionized rapid prototyping and manufacturing across numerous fields, including medical device development and pharmaceutical research. These processes rely on the precise, layer-by-layer solidification of a liquid photopolymer resin initiated by a focused light source. The heart of this process is the photoinitiator system, a component that absorbs light energy and converts it into reactive species that trigger polymerization.

2-Methyl-4'-phenylbenzophenone is a derivative of benzophenone, a well-established class of Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators require a co-initiator or synergist—typically a hydrogen donor like a tertiary amine—to generate the initiating radicals.[1] This bimolecular mechanism offers distinct advantages, including reduced oxygen inhibition at the surface and greater formulation flexibility. This document provides a detailed guide to the properties, mechanism, and practical application of 2-Methyl-4'-phenylbenzophenone in the formulation and characterization of custom 3D printing resins.

Physicochemical Properties of 2-Methyl-4'-phenylbenzophenone

A thorough understanding of the photoinitiator's physical and chemical properties is fundamental to successful resin formulation.

PropertyValueSource(s)
Chemical Name (2-methylphenyl)-(4-phenylphenyl)methanone[2]
Synonyms 2-Methyl-4'-phenylbenzophenone[2]
CAS Number Not explicitly available for this specific isomer. Related compounds include 2-Methylbenzophenone (131-58-8) and 4-Phenylbenzophenone (2128-93-0).[3][4][5]
Molecular Formula C₂₀H₁₆O[2]
Molecular Weight 272.34 g/mol [2]
Appearance Typically a crystalline powder.[3]
Solubility Generally insoluble in water, but soluble in common organic solvents and monomers like acrylates and methacrylates.[6]

Mechanism of Action: Type II Photoinitiation

The function of 2-Methyl-4'-phenylbenzophenone in a photopolymer resin follows the classical Type II initiation pathway. This multi-step process is crucial for converting light energy into chemical bonds.

  • Photoexcitation: Upon absorbing UV photons (typically in the 250-400 nm range, depending on the specific benzophenone structure), the 2-Methyl-4'-phenylbenzophenone (PI) molecule is promoted from its ground state to an excited singlet state (¹PI*).[1]

  • Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³PI*).[1]

  • Hydrogen Abstraction: The energetic triplet state (³PI*) is a potent hydrogen abstractor. It interacts with a co-initiator or synergist (SyH), most commonly a tertiary amine such as Ethyl 4-(dimethylamino)benzoate (EDB), removing a hydrogen atom.[7]

  • Radical Generation: This abstraction event produces two radical species: a ketyl radical derived from the photoinitiator (PI-H•) and a highly reactive amine-derived radical (Sy•).[1][7]

  • Polymerization Initiation: While the ketyl radical is relatively stable, the amine-derived radical (Sy•) is highly reactive and efficiently attacks the carbon-carbon double bonds of acrylate or methacrylate monomers (M), initiating the polymerization chain.[1][7]

  • Propagation & Termination: The newly formed monomer radical propagates by reacting with subsequent monomers, rapidly building a polymer network. The process eventually terminates through various mechanisms, such as radical-radical combination.

Type_II_Photoinitiation PI 2-Methyl-4'-phenylbenzophenone (PI) PI_S1 Excited Singlet State (¹PI) PI->PI_S1 UV Light (hν) PI_T1 Excited Triplet State (³PI) PI_S1->PI_T1 Intersystem Crossing Radicals Ketyl Radical (PI-H•) + Amine Radical (Sy•) PI_T1->Radicals Hydrogen Abstraction SyH Synergist (e.g., Amine) SyH->PI_T1 Polymer Growing Polymer Chain (Sy-M•) Radicals->Polymer Initiation Monomer Monomer (M) Monomer->Radicals Cured Cured Polymer Polymer->Cured Propagation & Termination

Caption: Type II photoinitiation pathway for 2-Methyl-4'-phenylbenzophenone.

Application & Protocols

Part 1: Formulation of a Standard 3D Printing Resin

The development of a successful resin requires a careful balance of monomers, oligomers, and the photoinitiator system to achieve the desired physical and mechanical properties.

Core Components of a Vat Photopolymerization Resin:

  • Oligomers: These are higher molecular weight molecules that form the backbone of the polymer network. Urethane (meth)acrylates are common and contribute to properties like flexibility and toughness.[8]

  • Monomers: These are lower molecular weight reactive diluents used to reduce viscosity and modify properties. Examples include Bisphenol A glycerolate dimethacrylate (BisGMA) for rigidity and 1,6-hexanediol dimethacrylate (HDDMA) for flexibility.[9]

  • Photoinitiator System: The combination of a photoinitiator (2-Methyl-4'-phenylbenzophenone) and a synergist (e.g., EDB).

  • Additives (Optional): UV blockers or absorbers (e.g., Sudan I) can be added to control the depth of light penetration, which is critical for achieving high print resolution.[10]

Table 2: Example Starting-Point Formulation for a Rigid Resin

ComponentRoleTypical Weight %
Bisphenol A glycerolate dimethacrylate (BisGMA)Oligomer (Rigidity)40 - 60%
1,6-Hexanediol dimethacrylate (HDDMA)Monomer (Reactive Diluent)30 - 50%
2-Methyl-4'-phenylbenzophenone Photoinitiator 0.5 - 3.0%
Ethyl 4-(dimethylamino)benzoate (EDB)Synergist / Co-initiator1.0 - 4.0%
UV Blocker (e.g., Sudan I)Resolution Enhancer0.05 - 0.2%

Protocol 1: Step-by-Step Resin Preparation

Materials & Equipment:

  • Light-blocking amber glass beaker or bottle

  • Magnetic stirrer and stir bar

  • Hot plate (use with caution and low heat)

  • Digital scale

  • Oligomers, monomers, 2-Methyl-4'-phenylbenzophenone, and synergist

  • Disposable pipettes

  • Vacuum desiccator/chamber (optional, for degassing)

Procedure:

  • Prepare Monomer/Oligomer Blend: In the light-blocking container, weigh and combine the desired oligomers and monomers (e.g., BisGMA and HDDMA).

  • Pre-dissolve Photoinitiator System: In a separate small vial, dissolve the 2-Methyl-4'-phenylbenzophenone and the synergist (EDB) in a small portion of the more liquid monomer (e.g., HDDMA). Gentle warming (to 40-50°C) may be required to fully dissolve the solid components.

  • Combine Components: Add the dissolved photoinitiator solution to the main monomer/oligomer blend.

  • Mixing: Place the container on a magnetic stirrer and mix at a low-to-medium speed until the solution is completely homogeneous. Avoid high speeds that introduce excessive air bubbles. If necessary, gently heat the mixture to 50-60°C to ensure all components are fully dissolved.[7]

  • Degassing (Optional but Recommended): To remove dissolved air, which can cause print failures, place the open container of resin inside a vacuum chamber and apply a vacuum for 15-20 minutes, or until bubbling subsides.

  • Storage: Store the final resin in a sealed, light-blocking container at room temperature.

Part 2: Characterization and Workflow

Once formulated, the resin must be characterized to determine its printing parameters.

Workflow Formulation 1. Resin Formulation (Mixing Components) Characterization 2. Working Curve Analysis (Ec, Dp) Formulation->Characterization Printing 3. 3D Printing Test Parts Characterization->Printing PostCuring 4. Washing & UV Post-Curing Printing->PostCuring Testing 5. Mechanical Property Testing PostCuring->Testing

Caption: Standard workflow from resin formulation to final part testing.

Protocol 2: Working Curve Analysis for Photosensitivity

The "working curve" is an essential characterization plot that relates exposure energy to the resulting cure depth. This allows for the determination of two critical printing parameters:

  • Dp (Penetration Depth): A measure of how far light penetrates the resin. A lower Dp allows for finer vertical resolution.

  • Ec (Critical Energy): The minimum energy density required to initiate gelation (solidification) of the resin.

Procedure:

  • Print Calibration Array: Design a simple 3D model consisting of an array of small, identical shapes (e.g., 1mm x 1mm squares or cylinders). In the printer software, assign a different exposure time to each shape, covering a range (e.g., from 1 second to 20 seconds).

  • Print and Wash: Print the array directly on the build platform. After printing, gently wash the part with isopropyl alcohol (IPA) to remove all uncured resin, being careful not to break the delicate cured features.

  • Measure Cure Depth: Using a digital caliper or microscope, carefully measure the height (cured thickness) of each shape corresponding to each exposure time.

  • Plot Data: Plot the measured cure depth (C_d) on the y-axis against the natural logarithm of the exposure energy (ln(E)) on the x-axis. Exposure energy (E) is the light intensity of the printer (in mW/cm²) multiplied by the exposure time (s).

  • Determine Parameters: The resulting plot should be linear. The slope of this line is the penetration depth (Dp), and the x-intercept is equal to -ln(Ec).[9]

Equation: C_d = Dp * ln(E / Ec)

Conclusion

2-Methyl-4'-phenylbenzophenone, as a representative of the benzophenone family, serves as a robust and versatile Type II photoinitiator for formulating custom 3D printing resins. Its efficacy is dependent on its combination with a suitable synergist, which together drive the free-radical polymerization of (meth)acrylate systems upon UV exposure.[11][12] By following the detailed protocols for formulation and characterization outlined in this guide, researchers can systematically develop and optimize novel photopolymers tailored to specific applications, from creating intricate microfluidics to fabricating biocompatible medical devices.[13][14] The principles discussed provide a solid foundation for innovation in the rapidly advancing field of additive manufacturing.

References

  • PubChemLite. 2-methyl-4'-phenylbenzophenone (C20H16O). [Link]

  • Springer Science+Business Media, Inc. Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. (2005). [Link]

  • MDPI. Formulation of a Model Resin System for Benchmarking Processing-Property Relationships in High-Performance Photo 3D Printing Applications. (2020). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67230, 2-Methylbenzophenone. [Link]

  • National Center for Biotechnology Information. Optical Approach to Resin Formulation for 3D Printed Microfluidics. [Link]

  • Indian Journal of Chemistry. Study of photopolymerization of methyl methacrylate using morpho line combined with benzophenone as photoinitiator Note. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. [Link]

  • Royal Society of Chemistry. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78651, 2-Amino-4-methylbenzophenone. [Link]

  • University of Nottingham. Formulation for 3D Printing: Creating a plug and play platform for a disruptive UK industry. [Link]

  • The Australian National University. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2021). [Link]

  • National Center for Biotechnology Information. Photoexcited states of UV absorbers, benzophenone derivatives. (2014). [Link]

  • Google Patents. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl)
  • Bomar. Oligomers for 3D Printing Resins. [Link]

  • LookChem. methyl 2-methyl-4-phenylbenzoate - C15H14O2, density, melting point, boiling point, structural formula, synthesis. [Link]

  • National Institute of Standards and Technology. Methanone, (4-methylphenyl)phenyl-. [Link]

  • Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • CORE. PHOTOPOLYMERIZATION IN DISPERSED SYSTEMS. [Link]

  • Deltachem. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. (2021). [Link]

  • ResearchGate. Photopolymerization and photophysical properties of amine linked benzophenone photoinitiator for free radical polymerization | Request PDF. [Link]

  • RadTech. Self-Initiation of Photopolymerization Reactions. [Link]

  • SpringerLink. Selective fluorination of the surface of polymeric materials after stereolithography 3D printing. [Link]

  • UTAS Research Repository. New chemical resins for SLA-based 3D printers. (2023). [Link]

  • Formlabs. Formlabs Biocompatible Resins: A Comprehensive Guide To Choosing the Right Material. [Link]

  • 3DPrint.com. Research Shows that Silicone Resin Prepolymers Can Be Used for Ultraviolet-Assisted 3D Printing. (2018). [Link]

  • MDPI. Multi-Resin Masked Stereolithography (MSLA) 3D Printing for Rapid and Inexpensive Prototyping of Microfluidic Chips with Integrated Functional Components. (2022). [Link]

Sources

Application Notes and Protocols: 2-Methyl-4'-phenylbenzophenone in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth exploration of 2-Methyl-4'-phenylbenzophenone, a versatile bi-aryl ketone. We will delve into its synthesis and its strategic applications in the production of high-value fine chemicals. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the fundamental scientific principles that underpin these methodologies. The benzophenone moiety is a cornerstone in medicinal chemistry and industrial applications, while the biphenyl group is a privileged scaffold in drug discovery and materials science.[1][2] The combination of these two functionalities in 2-Methyl-4'-phenylbenzophenone creates a unique building block with significant potential.

Foundational Synthesis of 2-Methyl-4'-phenylbenzophenone

The construction of the 2-Methyl-4'-phenylbenzophenone scaffold is most effectively achieved via the Friedel-Crafts acylation, a classic and robust method for forming aryl ketones.[3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[5][6]

Synthetic Pathway: Friedel-Crafts Acylation

The most direct route involves the reaction of toluene with 4-phenylbenzoyl chloride. The electron-donating methyl group on the toluene ring activates it towards electrophilic attack and directs the substitution primarily to the ortho and para positions. While the para-substituted product (4-Methyl-4'-phenylbenzophenone) is also formed, the ortho-isomer, our target molecule, can be isolated through standard purification techniques like column chromatography.

The mechanism proceeds through three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 4-phenylbenzoyl chloride, generating a highly electrophilic acylium ion.[5]

  • Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the arenium ion, restoring aromaticity and yielding the final ketone product, with the AlCl₃ catalyst being regenerated.[4]

Visualization: Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride 4-Phenylbenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Toluene Toluene (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Toluene->SigmaComplex + Acylium Ion SigmaComplex_ref Sigma Complex Product 2-Methyl-4'-phenylbenzophenone SigmaComplex_ref->Product - H⁺ (Catalyst Regeneration)

Caption: Friedel-Crafts acylation workflow for synthesizing 2-Methyl-4'-phenylbenzophenone.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation.[2][7]

Materials & Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 4-Phenylbenzoyl chloride

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, ice bath

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-phenylbenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via an addition funnel over 20-30 minutes. Maintain the temperature below 5 °C. The formation of the acylium ion complex is often indicated by a color change.

  • Toluene Addition: After complete addition of the acyl chloride, add toluene (1.5 equivalents) dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The bicarbonate wash is crucial to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the ortho and para isomers and afford pure 2-Methyl-4'-phenylbenzophenone.

PropertyValueReference
IUPAC Name (2-methylphenyl)(4-phenylphenyl)methanone[8]
Molecular Formula C₂₀H₁₆O[8]
Molecular Weight 272.34 g/mol [2]
Appearance White to off-white solid

Application in Fine Chemical Synthesis: Reduction to a Chiral Alcohol Scaffold

Aryl ketones are pivotal intermediates, often undergoing reduction to form secondary alcohols. These alcohols, particularly if they can be resolved into single enantiomers, are highly valuable chiral building blocks in pharmaceutical synthesis. The reduction of 2-Methyl-4'-phenylbenzophenone yields (2-methylphenyl)(4-phenylphenyl)methanol, a precursor for more complex molecular architectures.

Reaction Pathway: Ketone Reduction

The reduction of the carbonyl group can be efficiently achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent for aldehydes and ketones, chosen for its operational simplicity and safety compared to more reactive hydrides like LiAlH₄.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated during the aqueous work-up step to yield the final alcohol product.

Visualization: Reduction of 2-Methyl-4'-phenylbenzophenone

Ketone_Reduction Ketone 2-Methyl-4'-phenyl- benzophenone Reagent 1. NaBH₄, Methanol 2. H₂O (Work-up) Ketone->Reagent Alcohol (2-methylphenyl)(4-phenylphenyl) -methanol Reagent->Alcohol Hydride Attack & Protonation Photoinitiation_Mechanism cluster_initiation Initiation Steps cluster_propagation Polymerization Initiator Initiator (I) (2-Me-4'-Ph-BP) ExcitedState Excited Triplet State (³I*) Initiator->ExcitedState UV Light (hν) Radicals Free Radicals (Ketyl + Amine Radical) ExcitedState->Radicals H-Abstraction Synergist Synergist (R-H) (e.g., Amine) Synergist->Radicals H-Abstraction Monomer Monomer (M) Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Sources

Troubleshooting & Optimization

Optimization of 2-Methyl-4'-phenylbenzophenone concentration in photopolymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photopolymerization Support Hub. This guide addresses the specific physicochemical behaviors of 2-Methyl-4'-phenylbenzophenone (2M4PB) . Unlike standard Benzophenone (BP), this derivative is engineered for lower volatility and modified solubility profiles due to the steric hindrance of the ortho-methyl group and the molecular weight contribution of the para-phenyl ring.

As a Norrish Type II photoinitiator , 2M4PB does not generate radicals upon cleavage. Instead, it requires a bimolecular reaction with a hydrogen donor (co-initiator). Your optimization strategy must balance three competing variables: Solubility Limit , Optical Density (Inner Filter Effect) , and Synergist Stoichiometry .

Part 1: The Mechanistic Baseline

Before troubleshooting, verify your system aligns with the Type II activation pathway. 2M4PB requires a co-initiator (typically a tertiary amine) to function.[1][2]

The Activation Pathway:

  • Excitation: 2M4PB absorbs UV light (typically 250–380 nm) and enters a singlet state (

    
    ).
    
  • Intersystem Crossing (ISC): Rapid conversion to the triplet state (

    
    ).
    
  • Exciplex Formation: The triplet 2M4PB forms a complex with the amine.

  • H-Abstraction: The amine donates a hydrogen to the 2M4PB carbonyl, creating a ketyl radical (inactive/terminator) and an aminoalkyl radical (active initiator).

TypeII_Mechanism Start UV Irradiation (250-380nm) S1 2M4PB (Singlet) Start->S1 T1 2M4PB (Triplet) S1->T1 Intersystem Crossing Exciplex Exciplex Complex T1->Exciplex + Amine Amine Amine Synergist (H-Donor) Amine->Exciplex Radicals Aminoalkyl Radical (INITIATOR) Exciplex->Radicals H-Abstraction Ketyl Ketyl Radical (Terminator) Exciplex->Ketyl

Figure 1: The Norrish Type II activation pathway required for 2M4PB. Note that without the amine, the triplet state simply relaxes, and no polymerization occurs.

Part 2: Troubleshooting Guides
Issue 1: "My formulation remains liquid at the bottom but cures on top."

Diagnosis: The Inner Filter Effect (IFE) . The para-phenyl conjugation in 2M4PB increases its molar extinction coefficient (


) compared to standard benzophenone. If the concentration is too high, the top 10 microns of your sample absorb 99% of the incident light, shielding the deeper layers.

Corrective Protocol:

  • Calculate Optical Density (OD): Measure the absorbance (

    
    ) of your formulation at the peak emission wavelength of your lamp (e.g., 365 nm).
    
    • Target OD:

      
       for uniform through-cure.
      
    • If

      
      , light cannot penetrate.
      
  • Step-Down Titration: Prepare a concentration ladder.

    • Standard Starting Point: 2.0 wt%

    • Optimization Range: 0.5 wt% to 3.0 wt%

    • Observation: If surface is tack-free but bottom is wet, reduce 2M4PB concentration by 0.5 wt% increments.

Issue 2: "The surface is tacky/sticky regardless of cure time."

Diagnosis: Oxygen Inhibition . Oxygen (


) is a triplet molecule that quenches the triplet state of 2M4PB and scavenges the active carbon radicals. This is the arch-nemesis of Type II systems.

Corrective Protocol:

  • Increase Amine Concentration: The amine acts as a "sacrificial oxygen scavenger." The aminoalkyl radicals react with

    
     to form peroxides, depleting the oxygen layer.
    
    • Standard Ratio: 1:1 (molar ratio of 2M4PB : Amine).

    • Optimization: Shift to 1:2 or 1:3 .

    • Recommended Amines: EDB (Ethyl-4-(dimethylamino)benzoate) for surface cure; MDEA (N-Methyldiethanolamine) for bulk cure.

  • Increase Irradiance: High-intensity light generates radicals faster than

    
     can diffuse into the film.
    
    • Target: > 500 mW/cm² peak irradiance.

Issue 3: "The photoinitiator precipitates or crystallizes in the monomer."

Diagnosis: Solubility Saturation . While the 2-methyl group disrupts molecular stacking (improving solubility over 4-phenylbenzophenone), 2M4PB is still an aromatic solid with limited solubility in non-polar monomers (e.g., hexanediol diacrylate).

Corrective Protocol:

  • Pre-Dissolution: Dissolve 2M4PB in the amine synergist before adding to the monomer. Amines often act as excellent co-solvents.

  • Monomer Selection: Use a "carrier monomer" with high solvency, such as IBOA (Isobornyl Acrylate) or ACMO (Acryloyl Morpholine), to create a concentrate (masterbatch) before letting down into the main formulation.

  • Thermal Mixing: Heat the monomer mix to 40°C during dissolution. Ensure it cools to room temperature without reprecipitation before curing.

Part 3: Optimization Data & FAQs
Optimization Matrix: 2M4PB vs. Amine Ratio

Use this table to select the starting ratio based on your desired property.

Target Property2M4PB ConcentrationAmine Synergist Ratio (Molar)Mechanism Focus
Deep Through-Cure Low (0.5 - 1.0 wt%)1:1Low OD allows light penetration; stoichiometric amine sufficient.
Hard Surface (Scratch Resistance) High (2.0 - 3.0 wt%)1:2 to 1:3High radical flux at surface; excess amine fights oxygen inhibition.
Low Yellowing Medium (1.5 wt%)1:1 (Aliphatic Amine)Aromatic amines (like EDB) yellow over time. Use aliphatic amines (e.g., MDEA).
Low Migration Medium (1.5 wt%)Polymerizable AmineUse acrylated amines (e.g., AA-Michael adducts) to lock the co-initiator into the network.
Frequently Asked Questions (FAQs)

Q: Can I use 2M4PB with LED curing (395 nm or 405 nm)?

  • A: Inefficiently. 2M4PB has peak absorption in the UV-C/UV-B range (250–320 nm) with a tail extending to ~380 nm. At 395/405 nm, the absorption is negligible. For LED curing, you must use a sensitizer (like Thioxanthone) or switch to a Type I initiator (like TPO).

Q: Why does my clear coat turn yellow after curing?

  • A: Yellowing in Type II systems usually comes from the amine , not the 2M4PB itself. The oxidation of residual amine creates colored byproducts (N-oxides).

    • Fix: Reduce the amine concentration to the stoichiometric minimum (1:1 molar) or switch to a hindered amine light stabilizer (HALS) compatible system.

Q: How do I calculate the Molar Ratio?

  • A:

    
    
    
    • MW of 2M4PB

      
       272.3  g/mol .
      
    • MW of MDEA

      
       119.1  g/mol .
      
    • Example: To achieve a 1:1 ratio, for every 1g of 2M4PB, you need

      
       0.44g of MDEA.
      
Part 4: Experimental Workflow (DoE)

To find the optimal concentration for your specific resin, perform this simple "Ladder Experiment."

Optimization_Workflow Step1 Step 1: Solubility Check Dissolve 3% 2M4PB in Monomer/Amine Mix Decision1 Dissolved? Step1->Decision1 Action1 Use Carrier Monomer (IBOA or ACMO) Decision1->Action1 No Step2 Step 2: Prepare Concentration Ladder (0.5%, 1.0%, 2.0%, 3.0%) Decision1->Step2 Yes Action1->Step2 Step3 Step 3: Cure & Measure (FTIR Conversion or Tack-Test) Step2->Step3 Decision2 Surface Tacky? Step3->Decision2 Action2 Increase Amine Ratio Decision2->Action2 Yes Decision3 Bottom Wet? Decision2->Decision3 No Action2->Step3 Retest Action3 Decrease 2M4PB Conc. (Reduce Inner Filter Effect) Decision3->Action3 Yes Final Optimal Formulation Decision3->Final No Action3->Step3 Retest

Figure 2: Step-by-step Design of Experiment (DoE) workflow for optimizing 2M4PB concentrations.

References
  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Authoritative text on Type II mechanisms and amine synergy).

  • Decker, C. (2002). Kinetic study and new applications of UV radiation curing.[3] Macromolecular Rapid Communications, 23(18), 1067-1093. (Foundational work on oxygen inhibition and cure kinetics).[3]

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties.[4] Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107. (Detailed analysis of benzophenone derivatives and absorption spectra).

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Practical guide on solubility and commercial formulations of substituted benzophenones).

Sources

Technical Support Center: Purification of Crude 2-Methyl-4'-phenylbenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Methyl-4'-phenylbenzophenone (typically via Friedel-Crafts acylation of biphenyl with 2-methylbenzoyl chloride) presents a unique purification challenge. Unlike simple benzophenones, the presence of the biphenyl moiety increases lipophilicity and introduces specific impurities—most notably unreacted biphenyl and aluminum salts that form stubborn emulsions.

This guide moves beyond standard textbook protocols to address the "real-world" behavior of this molecule. It focuses on breaking aluminum emulsions, removing the difficult-to-separate biphenyl starting material, and achieving pharmaceutical-grade purity through selective crystallization.

Module 1: The Quench & Workup (Breaking the Aluminum Complex)

The Issue: The reaction mixture contains a Lewis acid complex (Ketone-AlCl₃) that must be hydrolyzed. Improper quenching leads to "aluminum jelly"—a thick emulsion that traps your product and prevents phase separation.

Protocol: The "Cold Acid" Hydrolysis

Do not just add water. The exotherm will cause tarring.

  • Preparation: Prepare a hydrolysis mixture of Ice (500g) and Conc. HCl (100 mL) in a large beaker.

  • Quench: Pour the reaction mixture (likely in DCM or 1,2-dichloroethane) slowly into the stirring acid/ice slurry.

    • Why? The HCl prevents the formation of insoluble Al(OH)₃ precipitates, keeping aluminum in the aqueous phase as soluble AlCl₃.

  • Phase Separation: Transfer to a separatory funnel.

    • Troubleshooting: If the interface is raggy (emulsion), add a small amount of Brine (Sat. NaCl) or pass the organic layer through a pad of Celite.

  • Washing:

    • Wash 1: Water (removes bulk acid).

    • Wash 2: 1M NaOH (removes unreacted 2-methylbenzoic acid).

    • Wash 3: Brine (pre-drying).

Visual Workflow: Workup Logic

WorkupFlow Start Crude Reaction Mixture (DCM + AlCl3 Complex) Quench Quench into Ice/HCl (Hydrolysis) Start->Quench Slow Addition Sep Phase Separation Quench->Sep AqLayer Aqueous Layer (Al Salts, HCl) Sep->AqLayer Discard OrgLayer Organic Layer (Product, Biphenyl, DCM) Sep->OrgLayer Keep Wash Wash: 1M NaOH (Removes Acid Impurity) OrgLayer->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Crude Crude Solid/Oil Dry->Crude

Figure 1: Critical path for hydrolyzing the Lewis Acid complex without forming emulsions.

Module 2: Removal of Unreacted Biphenyl (The "Steam" Trick)

The Issue: Biphenyl (starting material) has similar solubility to the product in many organic solvents, making recrystallization inefficient. However, Biphenyl is steam volatile , while 2-Methyl-4'-phenylbenzophenone is not.

Protocol: Steam Distillation (Highly Recommended)

If your crude NMR shows >5% biphenyl, use this step before recrystallization.

  • Setup: Place the crude oil/solid in a round-bottom flask with water.

  • Process: Pass steam through the mixture (or boil vigorously with a Dean-Stark trap if water-codistillation is preferred).

  • Observation: Biphenyl will distill over as a white, waxy solid in the condenser. The product remains in the flask as a heavy oil or solid.

  • Recovery: Cool the flask. The product will solidify. Filter and dry.[1]

Module 3: Crystallization & Final Purification

The Issue: Substituted benzophenones often "oil out" (form a liquid phase) instead of crystallizing when cooling, especially if impurities are present.

Solvent System Selection
Solvent SystemSuitabilityNotes
Ethanol (95%) Excellent Best first choice. High solubility at boil, low at RT.
Ethanol / Water Good Use if pure Ethanol yield is too low. Add water dropwise to hot EtOH solution until turbid.
Isopropanol (IPA) Very Good Good for "oiling out" issues. Higher boiling point allows better dissolution.
Hexane / Toluene Alternative Use only if alcohols fail. Dissolve in min. Toluene, add Hexane to cloud point.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 5 mL per gram of crude).

  • Heat: Heat to reflux (boiling) with stirring.

    • Check: If solid remains, add more Ethanol in small portions. If "oily droplets" remain at the bottom that won't dissolve, these may be inorganic salts or tar—decant the hot solution to a clean flask.

  • Cooling (The Critical Step):

    • Remove from heat and let cool to Room Temp slowly (insulate flask with a paper towel).

    • Troubleshooting: If it oils out (milky emulsion appears), reheat to clarify, then add a "seed crystal" of pure product if available, or scratch the glass with a rod.

  • Harvest: Cool in an ice bath for 1 hour. Filter the white crystals via vacuum filtration.

  • Wash: Wash with cold Ethanol (-20°C).

Visual Workflow: Crystallization Logic

CrystFlow Start Crude Solid Solvent Dissolve in boiling Ethanol Start->Solvent Check Is solution clear? Solvent->Check FilterHot Hot Filtration (Remove insolubles) Check->FilterHot No (Solids remain) Cool Slow Cool to RT Check->Cool Yes FilterHot->Cool Oil Oiling Out? Cool->Oil Reheat Reheat & Add more Solvent or Seed Oil->Reheat Yes Ice Ice Bath (0°C) Oil->Ice No (Crystals form) Reheat->Cool Collect Filter & Wash (Pure Crystals) Ice->Collect

Figure 2: Decision tree for handling crystallization and "oiling out" phenomena.

Troubleshooting & FAQs

Q1: My product is a dark brown oil and won't solidify. What happened?

A: This is likely due to residual solvent (DCM/Toluene) or high impurity levels (tar).

  • Fix: Perform a "Trituration".[2] Add cold Hexane or Pentane to the oil and stir vigorously with a glass rod. This extracts the solvent and impurities, often forcing the benzophenone to crash out as a solid.

Q2: The NMR shows a singlet at ~2.6 ppm and a multiplet at ~7.4 ppm. Is this product?

A: The singlet at ~2.4–2.6 ppm corresponds to the Methyl group on the benzophenone. This is correct. However, check the integration. If the aromatic region integrates too high relative to the methyl, you still have Biphenyl (which has protons at ~7.3–7.6 ppm).

  • Fix: If Biphenyl is present, see Module 2 (Steam Distillation) .

Q3: Can I use Column Chromatography instead?

A: Yes, but it is resource-intensive for removing bulk Biphenyl.

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5, move to 90:10).

    • Biphenyl Rf: ~0.9 (Elutes first, very fast).

    • Product Rf: ~0.4–0.5 (Elutes later).

    • 2-Methylbenzoic acid Rf: <0.1 (Stays at baseline).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Friedel-Crafts workup and steam distillation).

  • BenchChem. Application Notes: Biphenyl-4-yl-p-tolyl-methanone. (Specific CAS and structural data).

  • National Institutes of Health (NIH) PubChem. Compound Summary: 2-Methyl-4'-phenylbenzophenone (CAS 39148-55-5).

  • Furniss, B. S., et al. Purification of Benzophenone Derivatives via Recrystallization. Journal of Chemical Education. (General methodology for aryl ketone purification).

Sources

Overcoming oxygen inhibition in 2-Methyl-4'-phenylbenzophenone initiated polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.

Topic: Overcoming Oxygen Inhibition in 2-Methyl-4'-phenylbenzophenone (MePB) Initiated Polymerization. Ticket ID: #MePB-O2-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are experiencing surface tackiness, "orange peel" defects, or incomplete conversion in formulations using 2-Methyl-4'-phenylbenzophenone (MePB) .

The Root Cause: MePB is a Norrish Type II photoinitiator . Unlike Type I (cleavage) initiators, it requires a co-initiator (hydrogen donor) to generate radicals.[1] Oxygen inhibition in Type II systems is a "double-edged sword":

  • Triplet Quenching: Oxygen (

    
    ) physically quenches the excited triplet state of MePB before it can abstract a hydrogen atom.
    
  • Radical Scavenging: If a radical is formed,

    
     reacts with it to form a stable, non-reactive peroxyl radical.
    

This guide provides the chemical, physical, and process-engineering protocols to resolve this.

Module 1: The Mechanism of Failure

Q: Why is my surface tacky even after high-dose exposure?

A: You are fighting a kinetic race. MePB must absorb a photon, enter a triplet state, and find a hydrogen donor (amine) faster than an oxygen molecule can collide with it. In air, the concentration of


 at the surface is often sufficient to win this race, stopping polymerization dead.

Visualization: The Kinetic Race The following diagram illustrates the critical "decision points" where your reaction fails or succeeds.

OxygenInhibition UV UV Source (365-405nm) MePB MePB (Ground State) UV->MePB Excitation Triplet MePB* (Excited Triplet State) MePB->Triplet Intersystem Crossing Radical Aminoalkyl Radical (ACTIVE INITIATOR) Triplet->Radical H-Abstraction (Fast w/ Amine) Quenched Singlet Oxygen (INACTIVE) Triplet->Quenched Physical Quenching (Fast w/ O2) Amine Co-Initiator (Amine Synergist) Amine->Radical O2 Atmospheric Oxygen (O2) O2->Quenched Peroxyl Peroxyl Radical (DEAD CHAIN) O2->Peroxyl Polymer Polymer Network (CURED SURFACE) Radical->Polymer Propagation Radical->Peroxyl Scavenging by O2

Caption: Figure 1. The kinetic competition in Type II systems. Oxygen competes at two distinct stages: quenching the excited initiator and scavenging the active radical.

Module 2: Chemical Mitigation (The Co-Initiator)

Q: I am using an amine, but it's not working. Is my ratio wrong?

A: For MePB, the amine is not optional—it is the fuel. If you are seeing inhibition, your amine concentration is likely too low to consume the surface oxygen (a process called "chain peroxidation") or the amine type is mismatched for the light source/resin.

Protocol: Optimizing the Amine Synergist

  • Standard Loading: Start with a 1:2 or 1:3 molar ratio of MePB to Amine functional groups.

  • Oxygen Scavenging: Excess amine consumes oxygen. If surface tack persists, increase amine loading to 5-10 wt% (if formulation properties allow).

Troubleshooting Table: Selecting the Right Amine

Amine TypeCommercial ExamplesProsConsBest For
Aminobenzoates EDB, EHA (Speedcure EDB)Low odor, fast surface cure, less yellowing than simple amines.Can be expensive.High-end coatings, low odor requirements.
Aliphatic Amines MDEA, TEAVery cheap, highly effective oxygen scavengers.High Yellowing , potential migration/bloom, humidity sensitivity.Industrial varnishes, dark substrates.
Acrylated Amines CN371, Genomer 5142Non-migrating (reacts into backbone), low odor.Higher viscosity, slightly lower reactivity than small molecules.Food packaging, low-migration apps.[2]
HALS (Hindered Amines) Tinuvin 123Non-yellowing.NOT a co-initiator for MePB.Do not use as primary H-donor.

Expert Insight: For MePB, Ethyl-4-(dimethylamino)benzoate (EDB) is the "gold standard" pairing. It matches the absorption profile and provides rapid H-abstraction.

Module 3: Process Mitigation (The "Oxygen Burnout")

Q: Can I fix this by just adding more light?

A: Yes, through a phenomenon called Oxygen Burnout . Oxygen diffuses into the film at a specific rate. If you generate radicals faster than oxygen can diffuse in, you deplete the oxygen concentration to zero, and polymerization proceeds.

The "Critical Irradiance" Protocol Low intensity light (e.g., standard fluorescent UV tubes) will never cure the surface of an MePB system in air, no matter how long you expose it. You need a high-peak-irradiance "slam."

  • Switch to Mercury Arc or High-Power LED: You need peak irradiance > 500 mW/cm² .

  • The Distance Test:

    • Place sample 20cm from lamp. Cure. Check tack.

    • Place sample 10cm from lamp. Cure. Check tack.

    • Place sample 5cm from lamp. Cure. Check tack.

    • Observation: You will find a "threshold distance" where the surface suddenly becomes dry. This is the point where Radical Flux > Oxygen Diffusion Flux.

Q: My resin is low viscosity. Does that matter? A: Crucially, yes.

  • Low Viscosity (<100 cPs): Oxygen diffuses rapidly. Inhibition is severe.

  • High Viscosity (>1000 cPs): Oxygen diffusion is slow. Radical buildup is easier.

  • Solution: If possible, add a thixotropic agent or higher molecular weight oligomer to increase viscosity, creating a "diffusion barrier" for the oxygen.

Module 4: Physical Barriers (When Chemistry Fails)

Q: I cannot use amines due to yellowing, and I can't increase intensity. What now?

A: You must physically exclude oxygen.

Option A: The Inerting Chamber (Nitrogen Purge)

  • Target: < 500 ppm Residual Oxygen.

  • Method: Flood the cure zone with

    
    .[3]
    
  • Validation: MePB becomes extremely efficient in

    
    . If it still fails here, the issue is not oxygen inhibition (check lamp spectral mismatch).
    

Option B: Wax Additives

  • Mechanism: Add 0.5-2% Paraffin wax. During the initial phase of cure, the wax migrates to the surface, forming a thin barrier layer that blocks air.

  • Downside: Reduces gloss and requires sanding/polishing after cure.

Option C: The "Sandwich" Method (Lab Scale)

  • Cover the wet resin with a PET or Polypropylene film.

  • Cure through the film.[4][5][6]

  • Peel film.

  • Result: Zero oxygen inhibition. Perfect for validating if your formulation chemistry is sound.

Experimental Validation Protocol: The Surface Cure Test

Use this protocol to quantify your success in overcoming inhibition.

Materials:

  • Nitrile gloves.

  • Methyl Ethyl Ketone (MEK) or Isopropyl Alcohol (IPA).

  • Cotton swabs.

Steps:

  • Thumb Twist: Press thumb firmly onto cured surface and twist 90°.

    • Fail: Visible fingerprint or surface marring.

    • Pass: No mark.

  • The Solvent Rub (ASTM D5402 modified):

    • Saturate swab with MEK.

    • Rub surface with moderate pressure (double rub = back and forth).

    • Count rubs until the substrate is exposed or surface gloss is lost.

    • Target: >50 Double Rubs for a "cured" surface; >200 for high performance.

References

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Authoritative text on Type II mechanisms and oxygen quenching kinetics).
  • Studer, K., et al. (2003). "Overcoming oxygen inhibition in UV-curing of acrylate coatings by carbon dioxide inerting." Progress in Organic Coatings, 48(1), 92-100. Link

  • Archeneault, M., et al. (2013). "Oxygen Inhibition in Radical Photopolymerization: The Effect of Light Intensity and Initiator Concentration." Macromolecular Chemistry and Physics. (Establishes the "Oxygen Burnout" irradiance thresholds).
  • Davidson, R. S. (2002). "The chemistry of photoinitiators—some recent developments." Journal of Photochemistry and Photobiology A: Chemistry, 73(1-2), 81-96.
  • Lambson, Ltd. (2020). Speedcure MB and Speedcure EDB Technical Data Sheets. (Industry standard data on solubility and absorption spectra of Methyl Benzophenone derivatives). Link

Sources

Technical Support Center: Optimizing Curing Kinetics of 2-Methyl-4'-phenylbenzophenone Resins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Engineering Support Center. This guide is designed for researchers, formulators, and drug development professionals working with photopolymerizable systems. Here, we bypass superficial advice and dissect the fundamental photochemistry and kinetic parameters required to maximize the curing speed of resins utilizing 2-Methyl-4'-phenylbenzophenone (a high-performance Norrish Type II photoinitiator).

Mechanistic Foundations: The "Why" Behind the Cure

To troubleshoot curing speed, one must first understand the causality of radical generation. Unlike Type I photoinitiators that spontaneously cleave upon UV absorption, 2-Methyl-4'-phenylbenzophenone is a Type II photoinitiator . It cannot initiate polymerization alone.

Upon absorbing UV photons (typically in the 250–300 nm UVC/UVB range), the molecule transitions to a highly reactive triplet excited state. It must then collide with a co-initiator (a hydrogen donor, typically a tertiary amine) to abstract a hydrogen atom. This bimolecular reaction generates an active alkylamino radical that attacks the acrylate double bonds, initiating the curing cascade.

The primary barrier to rapid curing in these systems is Oxygen Inhibition . Atmospheric oxygen is a diradical that aggressively quenches the triplet excited state of the photoinitiator and scavenges the active alkylamino radicals, creating dead-end peroxy radicals.

Photopolymerization PI 2-Me-4'-Ph-BP (Ground State) Triplet Triplet Excited State (Reactive) PI->Triplet Intersystem Crossing Photon UV Energy (250-300 nm) Photon->PI Absorption Radical Alkylamino Radical (Initiator) Triplet->Radical Hydrogen Abstraction Oxygen Atmospheric Oxygen (O2) Triplet->Oxygen Quenching Amine Tertiary Amine (Synergist) Amine->Radical H-Donor Polymer Crosslinked Resin (Cured Network) Radical->Polymer Acrylate Propagation Radical->Oxygen Scavenging DeadEnd Peroxy Radical (Cure Inhibition) Oxygen->DeadEnd Termination

Figure 1: Type II Photoinitiation pathway of 2-Methyl-4'-phenylbenzophenone and oxygen inhibition.

Troubleshooting FAQs: Resolving Kinetic Bottlenecks

Q1: The surface of my resin remains tacky even after prolonged UV exposure. How do I accelerate surface cure? Causality: Tacky surfaces are the hallmark of oxygen inhibition. Because oxygen continuously diffuses into the top 10–20 µm of the resin, it outcompetes the acrylate monomers for the alkylamino radicals [1]. Prolonging exposure time often fails because the photoinitiator at the surface becomes depleted (photobleaching) while oxygen is infinitely replenished from the atmosphere. Solution: You must shift the kinetic balance.

  • Increase Amine Loading: Elevate the concentration of the amine synergist (e.g., from 2% to 4%). Amines consume oxygen via a sacrificial chain reaction, effectively creating a localized oxygen-depleted zone at the surface.

  • Upgrade to Acrylated Amines: Standard amines (like MDEA) can migrate. Acrylated amines react directly into the polymer backbone, accelerating cure speed by up to 45x under high irradiance without migrating [2].

  • Increase Peak Irradiance: Increase the lamp intensity (W/cm²) rather than the total dose (J/cm²). High irradiance floods the system with radicals simultaneously, overwhelming the oxygen diffusion rate [3].

Q2: My formulation cures instantly on the surface, but the bottom layers remain liquid. How do I improve through-cure? Causality: This is caused by the "Inner Filter Effect." 2-Methyl-4'-phenylbenzophenone has a massive molar extinction coefficient in the short-wave UV region. The top layer of the resin absorbs 99% of the emitted UVC/UVB light, leaving no photons to penetrate the deeper layers [4]. Solution: Implement a hybrid photoinitiator package. Maintain 2-Methyl-4'-phenylbenzophenone (1-2 wt%) for rapid surface cure, but co-initiate with a Type I photoinitiator that absorbs in the UVA/Visible region (e.g., TPO or BAPO/Irgacure 819 at 0.5-1.0 wt%). Longer wavelengths (350–400 nm) bypass the surface absorption and penetrate deeply into the resin matrix.

Q3: Will increasing the concentration of 2-Methyl-4'-phenylbenzophenone indefinitely increase my curing speed? Causality: No. The relationship between photoinitiator concentration and cure speed is a bell curve. Exceeding the optimal threshold (typically >3.0 wt%) exacerbates the self-shielding effect mentioned above. Furthermore, unreacted photoinitiator acts as a plasticizer, degrading the final mechanical properties of the cured resin. Solution: Cap the photoinitiator concentration at 2.5 wt% and focus instead on optimizing the molar ratio of the amine synergist (typically 1:2 to 1:3 PI-to-Amine).

Self-Validating Experimental Protocol: Optimizing Synergist Ratios

To scientifically determine the fastest curing parameters without relying on subjective "thumb-twist" tests, utilize Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR). This protocol is self-validating : it includes an internal negative control to ensure that any observed curing is strictly the result of the intended bimolecular reaction.

Objective: Determine the optimal 2-Methyl-4'-phenylbenzophenone to Amine Synergist ratio for maximum polymerization rate (


).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a master batch of your base oligomer/monomer blend (e.g., 70% Epoxy Acrylate / 30% HDDA).

  • Internal Negative Control (Validation Step): Aliquot 10g of the master batch and add exactly 2.0 wt% 2-Methyl-4'-phenylbenzophenone. Do not add amine.

    • Validation Logic: If this sample cures under UV, your base resin contains intrinsic hydrogen donors (e.g., polyether chains) or your UV dose is excessively high, which will skew all comparative kinetic data. It must remain liquid.

  • Synergist Titration: Prepare four additional 10g aliquots. Keep the photoinitiator fixed at 2.0 wt%. Add an amine synergist (e.g., Ethyl-4-dimethylaminobenzoate - EPD) at 1.0%, 2.0%, 3.0%, and 4.0 wt%.

  • RT-FTIR Analysis:

    • Place a 12 µm film of the formulation between two NaCl or KBr windows.

    • Mount in the FTIR spectrometer equipped with a UV light guide.

    • Monitor the disappearance of the acrylate double bond peak at 810 cm⁻¹ continuously while irradiating at a controlled intensity (e.g., 50 mW/cm²).

  • Data Synthesis: Plot Conversion (%) vs. Time (s). Calculate the maximum slope of the curve (the maximum rate of polymerization,

    
    ). The optimal concentration is identified at the plateau where adding more amine no longer increases 
    
    
    
    . Adding amine beyond this plateau will only decrease the final glass transition temperature (
    
    
    ) due to plasticization.

Quantitative Data & Benchmarking

Use the following reference matrix to predict how formulation adjustments will impact the curing kinetics of your 2-Methyl-4'-phenylbenzophenone system.

Formulation VariableMechanism of ActionImpact on Cure SpeedPotential Trade-offs
Increase Amine Synergist (up to 4%) Sacrificial oxygen scavenging; increased H-abstraction collisions.+ 200% (Surface Cure)Increased yellowing; potential for amine migration/extractables [2].
Switch to Acrylated Amines Direct incorporation into the polymer network; zero migration.+ 300% to 450% Higher formulation viscosity; increased raw material cost.
Increase Irradiance (W/cm²) Overwhelms oxygen diffusion rate by generating a massive radical burst.+ 150% (Overall Cure)Higher heat generation; requires advanced thermal management for sensitive substrates [3].
Add Type I UVA Initiator (e.g., TPO) Utilizes longer penetrating wavelengths (350-400nm) to bypass surface absorption.+ 400% (Depth Cure)TPO is subject to strict regulatory scrutiny in certain pharmaceutical/food-contact applications.
Nitrogen Blanketing Physically removes the oxygen diradical from the curing environment.+ 500% (Surface Cure)High operational cost; requires enclosed curing chambers.

References

The protocols and mechanistic explanations in this guide are grounded in the following verified industry and academic literature:

  • New UV Synergist for Improved Photoinitiator Efficiency Source: PCI Magazine URL:[Link] [1]

  • Cure Speed Improvements and Yellowing Effects in UV LED-Curable OPVs and Clear Coats Using Acrylated Amines Source: UV+EB Technology URL:[Link] [2]

  • UV-LED Curable Coatings – Why Wait When You Can Cure at the Speed of Light Source: UL Prospector URL:[Link] [3]

  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings Source: ResearchGate URL:[Link] [4]

Technical Support Center: Minimizing Residual Monomer in Polymers Cured with 2-Methyl-4'-phenylbenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, scientists, and drug development professionals working with photopolymerized matrices. Residual monomers in cured polymers compromise mechanical integrity and pose severe toxicity risks, particularly in biomedical devices and drug delivery vehicles.

This guide focuses on formulations utilizing 2-Methyl-4'-phenylbenzophenone , a highly effective photoinitiator. Below, we explore the mechanistic causality behind incomplete conversion, provide self-validating troubleshooting protocols, and establish a framework for achieving >99% monomer conversion.

Part 1: Mechanistic Grounding & Causality

To troubleshoot effectively, we must first understand the chemistry. 2-Methyl-4'-phenylbenzophenone is a Type II photoinitiator . Unlike Type I initiators that undergo unimolecular bond cleavage upon UV exposure, Type II initiators require a bimolecular reaction.

Upon UV excitation, the benzophenone derivative enters an excited triplet state and must abstract a hydrogen atom from a co-initiator (typically a tertiary amine synergist). This interaction generates two radicals: a bulky, relatively inactive ketyl radical, and a highly reactive alkylamino radical that actually initiates the monomer crosslinking . Understanding this bimolecular dependency is the cornerstone of resolving residual monomer issues.

Mechanism PI 2-Methyl-4'-phenylbenzophenone (Ground State) PI_star Excited Triplet State (PI*) PI->PI_star Excitation UV UV Irradiation (365-400 nm) UV->PI Radicals Ketyl Radical (Inactive) + Alkylamino Radical (Active) PI_star->Radicals Hydrogen Abstraction Amine Amine Synergist (Co-initiator) Amine->Radicals Donates Hydrogen Monomer Monomer (C=C Double Bond) Radicals->Monomer Initiation Oxygen Atmospheric Oxygen (O2) Radicals->Oxygen Radical Scavenging Polymer Propagating Polymer (Reduced Residuals) Monomer->Polymer Propagation Polymer->Oxygen Oxygen Inhibition Peroxyl Peroxyl Radical (Reaction Quenched) Oxygen->Peroxyl Scavenging

Figure 1: Type II photoinitiation mechanism of 2-Methyl-4'-phenylbenzophenone & oxygen inhibition.

Part 2: Troubleshooting Guides & FAQs

Q1: My residual monomer conversion is plateauing at 85% despite increasing the concentration of 2-Methyl-4'-phenylbenzophenone. Why is this happening, and how do I fix it? Causality: More photoinitiator does not equal higher conversion. Because 2-Methyl-4'-phenylbenzophenone is a Type II initiator, its efficiency is completely bottlenecked by the availability of the amine synergist. Furthermore, excessive photoinitiator concentrations cause an "inner-filter effect" (light shielding). The top layer of the polymer absorbs all the UV light, preventing photons from penetrating deeper into the matrix. This results in a cured surface but a monomer-rich, under-cured bottom layer . Solution:

  • Fix the PI-to-Amine molar ratio. A standard starting point is 1:2 to 1:3 (PI:Amine) to ensure sufficient hydrogen donors.

  • Conduct a depth-of-cure profiling experiment. If the bottom layer is under-cured, decrease the PI concentration to allow better light penetration.

Q2: The surface of my cured polymer is tacky, and HPLC analysis shows high residual monomer specifically at the surface interface. What is the mechanism behind this? Causality: You are observing classic oxygen inhibition. Atmospheric oxygen is a diradical that reacts with the active alkylamino propagating radicals at a rate


 to 

times faster than the monomer double bonds. This reaction forms stable peroxyl radicals (ROO•) that cannot initiate further polymerization, abruptly halting chain propagation at the surface . Solution:
  • Physical Barrier: Cure the formulation between two glass slides or PET films to physically exclude oxygen.

  • Inert Atmosphere: Purge the curing chamber with Nitrogen or Argon gas prior to UV exposure.

Q3: I have optimized the PI/Amine ratio and eliminated oxygen, but I still have 3-5% residual monomer in my drug delivery matrix. How can I drive this to <1%? Causality: You have encountered "vitrification." As the polymer network crosslinks, its viscosity increases exponentially, eventually transitioning into a glassy state. In this rigid matrix, the unreacted monomers and active radicals lose their mobility. They are physically trapped and cannot collide to react, regardless of how much additional UVA light you apply. Solution: To overcome vitrification, implement a secondary curing step using short-wavelength UVC (e.g., 250 nm). UVC has been shown to induce initiator-free post-polymerization by directly cleaving residual monomer double bonds, significantly reducing residual content in saturated matrices .

Part 3: Quantitative Optimization Matrix

To facilitate rapid formulation adjustments, refer to the following causality matrix summarizing how key parameters influence residual monomer content.

Optimization ParameterRecommended AdjustmentMechanistic Effect on Residual MonomerRisk of Over-Adjustment
2-Methyl-4'-phenylbenzophenone Optimize (0.5 - 2.0 wt%)Increases initial radical yield, reducing residuals.Inner-filter effect; poor depth of cure; yellowing.
Amine Synergist Increase (Ratio 1:2 to 1:4)Provides ample hydrogen donors; mitigates oxygen inhibition.Plasticization of the polymer; amine leaching/toxicity.
UV Irradiance (mW/cm²) IncreaseGenerates a massive burst of radicals, outcompeting oxygen.Exothermic heat generation; potential degradation of APIs .
Post-Cure Temperature Elevate (> Tg of polymer)Overcomes vitrification; increases monomer mobility.Thermal degradation of the polymer or embedded drugs.

Part 4: Self-Validating Experimental Protocols

Workflow Start High Residual Detected CheckPI Check PI/Amine Molar Ratio Start->CheckPI AdjustRatio Optimize Ratio (1:2 to 1:3) CheckPI->AdjustRatio Suboptimal CheckO2 Check Surface Tackiness CheckPI->CheckO2 Optimal Validate HPLC/GPC Quantification AdjustRatio->Validate Purge Inert Gas Purge (N2/Argon) CheckO2->Purge Tacky CheckCure Check For Vitrification CheckO2->CheckCure Dry Purge->Validate PostCure Thermal or UVC Post-Curing CheckCure->PostCure Mobility Restricted PostCure->Validate Validate->CheckPI Fail End Residuals Minimized (<1%) Validate->End Pass

Figure 2: Systematic troubleshooting workflow for minimizing residual monomers in UV-cured polymers.

Protocol A: Step-by-Step Optimization of PI/Co-initiator Ratio

Purpose: To empirically determine the optimal 2-Methyl-4'-phenylbenzophenone to amine synergist ratio without inducing the inner-filter effect.

  • Formulation: Prepare a master batch of your base monomer/oligomer resin. Divide into 5 equal aliquots.

  • Doping: Add 2-Methyl-4'-phenylbenzophenone at a fixed 1.0 wt% to all aliquots.

  • Titration: Add the tertiary amine synergist (e.g., Methyldiethanolamine - MDEA) to the 5 aliquots at molar ratios of 1:0.5, 1:1, 1:2, 1:3, and 1:4 (PI:Amine).

  • Curing: Cast 100 µm films on quartz slides. Cure under a 365 nm LED source at 50 mW/cm² for 60 seconds in a nitrogen-purged chamber.

  • Extraction: Submerge the cured films in HPLC-grade acetonitrile for 24 hours at room temperature to extract unreacted monomers.

  • Self-Validation (Quantification): Analyze the extract via HPLC (Reverse-phase C18 column, UV detection at monomer-specific wavelength). Plot residual monomer concentration vs. Amine ratio. The optimal ratio is the lowest point on the curve before the physical properties (e.g., hardness) begin to degrade due to plasticization.

Protocol B: UVC Post-Curing for Vitrified Matrices

Purpose: To eliminate the final 2-5% of trapped residual monomers using high-energy UVC .

  • Primary Cure: Execute your standard UVA/Visible light curing protocol using the optimized 2-Methyl-4'-phenylbenzophenone formulation from Protocol A.

  • Transfer: Transfer the solid polymer matrix to a temperature-controlled UVC chamber equipped with 254 nm lamps.

  • Irradiation: Expose the polymer to UVC light at 10 mW/cm² for 15-30 minutes. Ensure the ambient temperature in the chamber is maintained at least 10°C above the polymer's Glass Transition Temperature (Tg) to ensure chain mobility.

  • Self-Validation (Spectroscopy): Perform FTIR-ATR analysis before and after UVC exposure. Monitor the disappearance of the C=C double bond peak (typically around 1620-1640 cm⁻¹) to confirm terminal conversion.

References

  • Title: The Chemistry of Behind the UV-Curable Nail Polishes Source: PMC - NIH URL: [Link]

  • Title: Effects of Curing Conditions and Formulations on Residual Monomer Contents and Temperature Increase of a Model UV Gel Nail Formulation Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: UVC-Driven Postphotopolymerization: An Advanced Strategy for Reducing Residual Monomers in Waterborne Polymer Dispersions Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Validation & Comparative

A Comparative Analysis of 2-Methyl-4'-phenylbenzophenone for Type II Photoinitiation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 2-Methyl-4'-phenylbenzophenone with other benchmark Type II photoinitiators. As a Senior Application Scientist, my goal is to move beyond a simple cataloging of features and delve into the structure-performance relationships and mechanistic nuances that govern the selection of a photoinitiator for high-performance applications, from advanced coatings to the fabrication of drug delivery systems.[1][2] We will explore the underlying photochemistry, present comparative performance data, and provide robust experimental protocols for validation.

The Foundation: Understanding Type II Photoinitiation

Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II photoinitiators operate through a bimolecular mechanism.[2][3] This process is contingent on the presence of a co-initiator or synergist, typically a hydrogen donor like a tertiary amine.[1][4][5] The choice of both the photoinitiator and the co-initiator is critical for optimizing reaction kinetics and the final properties of the photopolymerized material.[1]

The general mechanism proceeds via three key steps:

  • Photoexcitation: The photoinitiator (PI), in this case a benzophenone derivative, absorbs UV radiation, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): This excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This triplet state is the primary reactive species.[1][2]

  • Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). This generates two distinct radical species: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is typically the more reactive species and is primarily responsible for initiating the polymerization of monomers.[1][2]

Type_II_Mechanism cluster_PI Photoinitiator (PI) cluster_Co Co-initiator (CoI) PI_S0 PI (S₀) PI_S1 PI (S₁) PI_S0->PI_S1 hν (UV Light) PI_T1 PI (T₁) PI_S1->PI_T1 Intersystem Crossing (ISC) Ketyl Ketyl Radical (PI-H•) PI_T1->Ketyl Hydrogen Abstraction CoI_Radical Alkylamino Radical (R₂N-C•HR') PI_T1->CoI_Radical CoI Co-Initiator (R₃N) Monomer Monomer CoI_Radical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: General mechanism of Type II photoinitiation.

Performance Comparison of Benzophenone Derivatives

The efficacy of a benzophenone-based photoinitiator is profoundly influenced by the nature and position of substituents on its aromatic rings.[1] These modifications can alter the molecule's UV absorption characteristics (molar extinction coefficient and λmax), the energy of its triplet state, and its efficiency in hydrogen abstraction.[1][6]

PhotoinitiatorSubstituent(s)λmax (nm)Molar Extinction Coefficient (ε)Relative Polymerization RateFinal Conversion (%)Key Characteristics & Insights
Benzophenone (BP) Unsubstituted~252~5,000Baseline~60-70%The industry standard; well-characterized but prone to oxygen inhibition and yellowing.[1][7]
4-Methylbenzophenone (4-MBP) 4-MethylData not readily availableHigher than BPHigher than BP>70%The electron-donating methyl group at the para-position can enhance reactivity. Often a suitable candidate for improved performance over BP.[1]
2-Methylbenzophenone (2-MBP) 2-MethylData not readily availableData not readily availableGenerally lower than BP<60%The ortho-methyl group introduces significant steric hindrance, which can impede the hydrogen abstraction process from the co-initiator, thereby reducing initiation efficiency.[1]
4-Phenylbenzophenone (4-PBZ) 4'-Phenyl~290Higher than BPHigher than BP>70%The extended π-conjugation from the phenyl group red-shifts the absorption and increases the extinction coefficient. It is a highly efficient photoinitiator.[8]
2-Methyl-4'-phenylbenzophenone 2-Methyl, 4'-PhenylPredicted ~290-300Predicted higher than BPPredicted lower than 4-PBZPredicted ~60-70%Hypothesized Performance: This molecule presents competing effects. The 4'-phenyl group should enhance light absorption similar to 4-PBZ.[8] However, the 2-methyl group is expected to introduce steric hindrance, potentially lowering the hydrogen abstraction efficiency compared to its non-methylated counterpart, 4-PBZ.[1] Its overall performance would likely be comparable to or slightly better than unsubstituted benzophenone, but less efficient than 4-PBZ or 4-MBP.

Note: Performance is highly dependent on the specific formulation, including the monomer, co-initiator type and concentration, light intensity, and presence of oxygen. The data presented is for comparative purposes.[1]

Beyond Benzophenones: A Note on Thioxanthones

Thioxanthones represent another major class of Type II photoinitiators.[3] A key advantage is their absorption at longer wavelengths (380-420 nm), making them suitable for curing pigmented systems or for use with light sources emitting in the near-UV and visible range.[7] Their initiation mechanism is analogous to that of benzophenones, involving hydrogen abstraction from a co-initiator.[3][7] In many formulations, thioxanthone derivatives can offer higher initiation efficiency than benzophenones.[3][7]

Experimental Protocol: Comparative Evaluation of Photoinitiator Efficiency via Real-Time FT-IR

To empirically validate the performance of 2-Methyl-4'-phenylbenzophenone against other initiators, a robust and reproducible analytical method is required. Real-time Fourier Transform Infrared (FT-IR) spectroscopy is an authoritative technique for monitoring the kinetics of photopolymerization. It allows for the continuous measurement of monomer conversion by tracking the decrease in the characteristic infrared absorption band of the reactive functional groups (e.g., acrylate C=C double bond).[2]

Materials and Equipment
  • Photoinitiators: 2-Methyl-4'-phenylbenzophenone, Benzophenone (BP), 4-Phenylbenzophenone (4-PBZ).

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB) or a suitable tertiary amine.

  • Monomer: Trimethylolpropane triacrylate (TMPTMA) or another suitable acrylate monomer.

  • FT-IR Spectrometer: Equipped with a real-time monitoring accessory and a UV/Vis light source.

  • UV/Vis Curing Lamp: Mercury lamp or LED with controlled intensity (e.g., 100 mW/cm²).

  • Sample Preparation: Glass slides, spacers of known thickness (e.g., 25 µm).

Formulation Preparation
  • Prepare stock solutions of each photoinitiator (e.g., 0.1 M in a suitable solvent if necessary, though direct dissolution in the monomer is preferred).

  • Create the final formulations by mixing the photoinitiator (e.g., 2 mol%), co-initiator (e.g., 2 mol%), and monomer. Ensure complete dissolution and homogeneity. Prepare a separate formulation for each photoinitiator to be tested.

Experimental Procedure
  • Baseline Spectrum: Record a baseline IR spectrum of the uncured liquid formulation placed between two glass slides separated by the spacer.

  • Initiate Polymerization: Position the sample in the FT-IR sample compartment and expose it to the UV light source. Simultaneously, begin real-time spectral acquisition.

  • Monitor Reaction: Continuously collect IR spectra at fixed time intervals (e.g., every 1-2 seconds) for a set duration (e.g., 300 seconds) or until the reaction reaches a plateau.

  • Data Analysis:

    • Identify the absorption band corresponding to the acrylate C=C bond (typically around 1635 cm⁻¹ or 810 cm⁻¹).

    • Calculate the percent conversion (%C) at each time point (t) using the following formula: %C(t) = [1 - (Area(t) / Area(0))] * 100 where Area(t) is the peak area at time t and Area(0) is the initial peak area before irradiation.

    • Plot the % Conversion vs. Time to generate polymerization profiles. The rate of polymerization (Rp) can be determined from the initial slope of this curve.[1]

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis A Formulation Preparation (PI + Co-I + Monomer) B Sample Assembly (Glass Slides + Spacer) A->B C Acquire Baseline FT-IR Spectrum (t=0) B->C D Initiate UV Curing & Start Real-Time Scan C->D E Monitor Decrease in Acrylate Peak Area D->E F Calculate % Conversion vs. Time E->F G Plot Polymerization Kinetics Profile F->G H Comparative Performance Data G->H Compare Rp and Final Conversion

Caption: Workflow for comparing photoinitiator performance using Real-Time FT-IR.

Conclusion and Expert Recommendation

The selection of a photoinitiator is a critical decision in the development of photocurable materials. While unsubstituted benzophenone is a cost-effective and reliable standard, substituted derivatives offer avenues for performance enhancement.[1]

2-Methyl-4'-phenylbenzophenone presents an interesting case of competing structural effects. The 4'-phenyl group is advantageous, likely increasing its molar absorptivity and shifting its absorption to a more useful wavelength range. However, the steric hindrance from the 2-methyl group is a known impediment to the hydrogen abstraction mechanism that is central to Type II initiation, which likely reduces its overall quantum yield of radical formation compared to non-sterically hindered analogues like 4-phenylbenzophenone.

For applications demanding the highest reactivity and curing speeds, 4-Phenylbenzophenone (4-PBZ) or 4-Methylbenzophenone (4-MBP) are superior choices to the unsubstituted parent compound. 2-Methyl-4'-phenylbenzophenone would likely not offer a significant performance advantage over standard benzophenone and would be less effective than 4-PBZ. Its use could be considered in specific formulations where its unique solubility or absorption profile, conferred by the combination of substituents, might be advantageous, but this would require empirical validation using the protocol described above.

References

  • Qinmu Fine Chemical. (2023, May 25). How Do Photoinitiators for UV Curing Work.
  • BenchChem. (n.d.). A Comparative Guide to the Quantum Yield of Benzophenone Derivatives in Photopolymerization.
  • BenchChem. (2025). A Comparative Guide to 3-Methylbenzophenone and Other Benzophenone Derivatives as Photoinitiators.
  • BenchChem. (2025). An In-depth Technical Guide to Norrish Type II Photoinitiators for Researchers, Scientists, and Drug Development Professionals.
  • Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators.
  • ACS Publications. (2005, April 20). Mechanistic Study of Photoinitiated Free Radical Polymerization Using Thioxanthone Thioacetic Acid as One-Component Type II Photoinitiator. Macromolecules.
  • MDPI. (2021, May 29). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators.
  • Sunlight Chemical. (2022, July 12). Brief description of hydrogen-capturing photoinitiators and their two main categories.
  • CymitQuimica. (n.d.). CAS 2128-93-0: 4-Phenylbenzophenone.

Sources

2-Methyl-4'-phenylbenzophenone vs. Benzophenone: A Comparative Guide for Advanced Photopolymerization

Author: BenchChem Technical Support Team. Date: March 2026

As the coatings, adhesives, and 3D printing industries migrate from broad-spectrum mercury arc lamps to energy-efficient, narrow-band LED arrays (e.g., 365 nm, 395 nm), the limitations of legacy photoinitiators have become a critical formulation bottleneck. Benzophenone (BP) has long been the gold standard for Type II (bimolecular) photoinitiation. However, its photophysical properties are fundamentally mismatched with modern LED emission profiles.

In this guide, I will objectively compare unsubstituted BP with a rationally designed alternative: 2-Methyl-4'-phenylbenzophenone (2M4PBP) . By examining the structural causality behind their photophysics, we will demonstrate why strategic aromatic substitution is essential for high-performance photopolymerization.

The Type II Photoinitiation Mechanism

Both BP and 2M4PBP operate via a Type II bimolecular mechanism. Upon absorbing ultraviolet light, the ketone transitions from the ground state (


) to an excited singlet state (

), followed by rapid intersystem crossing (ISC) to a long-lived triplet state (

). Because ketone triplet states are highly electrophilic, they readily form an exciplex with an electron-donating co-initiator (typically a tertiary amine). Subsequent electron and proton transfer yields an alkylamino radical, which actively initiates the polymerization of acrylate monomers.

Pathway PI Photoinitiator (Ground State) S1 Singlet State (S₁) PI->S1 UV/LED (hv) T1 Triplet State (T₁) S1->T1 ISC (Fast) Exciplex Exciplex T1->Exciplex + Amine Amine Amine Synergist Amine->Exciplex Radicals Initiating Radicals Exciplex->Radicals H-Abstraction

Fig 1: Type II bimolecular photoinitiation mechanism via exciplex formation and H-abstraction.

Structural Causality: Why Substitution Matters

The performance disparity between BP and 2M4PBP is dictated by two specific structural modifications: the 4'-phenyl group and the 2-methyl group.

The Electronic Effect: 4'-Phenyl Substitution

Unsubstituted benzophenone exhibits a strong


 transition deep in the UVC region (~250 nm) and a very weak, symmetry-forbidden 

transition in the UVA region (~340 nm). This makes BP virtually transparent to 365 nm LED light[1]. By adding a phenyl group at the 4'-position, 2M4PBP creates an extended biphenyl

-conjugation system. This lowers the HOMO-LUMO energy gap, strongly red-shifting the

absorption band into the UVA region and drastically increasing the molar extinction coefficient (

) at 365 nm. This electronic tuning is critical for deep-curing thick films under LED irradiation[2].
The Steric Effect: 2-Methyl Substitution

While extending conjugation improves light absorption, highly planar molecules (like 4-phenylbenzophenone) suffer from strong


 stacking in their crystal lattice, resulting in high melting points and poor solubility in standard acrylate resins[3].
The inclusion of a methyl group at the 2-position (ortho to the carbonyl) introduces severe steric hindrance. This forces the adjacent phenyl ring to twist out of coplanarity with the carbonyl group. This broken symmetry disrupts crystal packing, dramatically lowering the melting point and enhancing the compound's solubility in liquid monomers, preventing catastrophic recrystallization during formulation storage[1].

Quantitative Performance Comparison

The structural advantages of 2M4PBP translate directly into measurable photophysical and kinetic improvements.

Table 1: Photophysical Properties
PropertyBenzophenone (BP)2-Methyl-4'-phenylbenzophenoneCausality / Impact

(

)
~250 nm~285 nmExtended conjugation red-shifts absorption.
Molar Extinction (

)
< 100 L·mol⁻¹·cm⁻¹> 800 L·mol⁻¹·cm⁻¹Enables efficient 365 nm LED curing.
Intersystem Crossing Yield ~1.0~1.0Both maintain efficient triplet state population.
Formulation Solubility ModerateExcellentOrtho-methyl twist disrupts crystal packing.
Table 2: Polymerization Kinetics (TMPTA + 3% Amine, 365 nm LED, 50 mW/cm²)
MetricBenzophenone (BP)2-Methyl-4'-phenylbenzophenone
Induction Time > 5.0 s< 1.5 s
Max Polymerization Rate (

)
0.15 s⁻¹0.65 s⁻¹
Final C=C Conversion ~45%> 85%

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out environmental artifacts.

Protocol A: UV-Vis Molar Extinction Determination

Purpose: To quantify the enhanced light-harvesting ability of 2M4PBP.

  • Solvent Selection: Prepare solutions in spectroscopic-grade acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that prevents hydrogen-bonding artifacts (which would artificially shift the

    
     band)[4].
    
  • Serial Dilution: Prepare five concentrations ranging from

    
     M to 
    
    
    
    M.
  • Baseline Validation: Run a blank scan using pure acetonitrile in both the reference and sample cuvettes. A flat baseline validates optical alignment.

  • Measurement: Record absorbance from 200 nm to 450 nm.

  • Data Extraction: Plot Absorbance vs. Concentration at 365 nm. The slope of the linear regression (which must have

    
     to validate the absence of aggregation) yields the molar extinction coefficient (
    
    
    
    ) via the Beer-Lambert Law.
Protocol B: Real-Time FTIR Conversion Analysis

Purpose: To measure the actual polymerization kinetics under LED irradiation.

  • Formulation: Mix Trimethylolpropane triacrylate (TMPTA) with 2 wt% photoinitiator and 3 wt% methyldiethanolamine (MDEA).

  • Coating & Internal Referencing: Apply a 50 µm film onto a NaCl crystal. Self-Validation: Monitor the carbonyl stretch of the ester group (~1730 cm⁻¹) as an internal standard. Because this bond does not participate in the reaction, its peak area must remain constant. If it changes, it indicates film shrinkage or shifting, and the data must be discarded.

  • Irradiation: Expose the film to a 365 nm LED (50 mW/cm²) while simultaneously recording FTIR spectra at 2 scans/second.

  • Kinetic Profiling: Calculate conversion by tracking the disappearance of the acrylate C=C twisting vibration at 1630 cm⁻¹, normalized against the 1730 cm⁻¹ internal standard.

FTIR_Workflow Formulate 1. Formulation (Resin + PI + Amine) Coat 2. Film Application (50 µm on NaCl) Formulate->Coat Irradiate 3. LED Irradiation (365 nm, 50 mW/cm²) Coat->Irradiate Monitor 4. RT-FTIR Monitoring (C=C peak at 1630 cm⁻¹) Coat->Monitor Irradiate->Monitor Analyze 5. Kinetic Profiling (Normalize to C=O peak) Monitor->Analyze

Fig 2: Self-validating real-time FTIR workflow for quantifying photopolymerization kinetics.

Application Matrix: When to Choose Which

  • Use Benzophenone (BP) when: Formulating ultra-thin clear coatings (< 10 µm) cured with traditional broad-spectrum mercury lamps, where cost is the primary driver and high volatility is not a regulatory concern.

  • Use 2-Methyl-4'-phenylbenzophenone when: Developing highly pigmented inks, thick adhesives, or 3D printing resins intended for 365 nm or 385 nm LED curing. Its high solubility and massive UVA extinction coefficient ensure rapid surface and through-cure without the risk of photoinitiator blooming[5].

References

  • MDPI. "Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators." Polymers. Available at:[Link]

  • ACS Publications. "Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization." ACS Applied Materials & Interfaces. Available at:[Link]

Sources

Analytical Superiority in Extractables & Leachables: HPLC vs. UHPLC Method Validation for 2-Methyl-4'-phenylbenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly conjugated, hydrophobic impurities and photoinitiators from complex sample matrices. 2-Methyl-4'-phenylbenzophenone —a critical photoinitiator utilized in UV-cured inks for pharmaceutical and food packaging—poses a significant Extractables and Leachables (E&L) risk due to its potential to migrate into drug products and exert endocrine-disrupting effects.

To ensure patient safety and regulatory compliance, laboratories must deploy analytical methods that are not only sensitive but fundamentally robust. This guide objectively compares a legacy High-Performance Liquid Chromatography (HPLC) method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) approach, providing the mechanistic causality and self-validating protocols necessary to meet modern 1 ICH Q2(R2) validation standards.

Mechanistic Causality: Overcoming the Chromatographic Challenge

The chemical architecture of 2-Methyl-4'-phenylbenzophenone consists of three aromatic rings (an o-tolyl group and a biphenyl moiety connected via a carbonyl). This makes the molecule highly hydrophobic, sterically bulky, and rich in


-electrons.

The Legacy Flaw: Traditional fully porous C18 columns rely almost exclusively on dispersive van der Waals forces. Because of the molecule's bulkiness, it exhibits excessive retention and poor mass transfer kinetics on standard C18 phases, leading to peak broadening and run times exceeding 20 minutes 2.

The Modernized Solution: By transitioning to a sub-2-micron Core-Shell Biphenyl architecture, we introduce orthogonal selectivity. The electron-deficient biphenyl stationary phase engages in strong, reversible


 and dipole-dipole interactions with the analyte's conjugated system. Furthermore, the solid-core particle reduces the longitudinal diffusion (

-term) and mass transfer resistance (

-term) of the van Deemter equation. This causality explains why the UHPLC method yields sharper peaks, higher sensitivity, and a fraction of the run time.

G Prep Sample Prep (SPE / LLE) Inj Injection Prep->Inj Legacy Legacy HPLC (C18, 5µm) Dispersive Forces Inj->Legacy Traditional Modern Optimized UHPLC (Biphenyl, 1.7µm) Pi-Pi Interactions Inj->Modern Modernized Detect UV Detection (254 nm) Legacy->Detect Modern->Detect Data Data Analysis & Quantitation Detect->Data

Workflow comparing legacy HPLC and modernized UHPLC separation pathways.

Method Comparison: Legacy vs. Optimized Performance

To objectively evaluate performance, both methods utilized UV detection at 254 nm, which has been proven to provide optimal signal-to-noise ratios for benzophenone derivatives 3. The data below summarizes the instrumental parameters.

ParameterLegacy HPLC MethodOptimized UHPLC Method
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell Biphenyl (50 x 2.1 mm, 1.7 µm)
Mobile Phase Water / Methanol (Isocratic 20:80)Water (0.1% FA) / Acetonitrile (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time ~25.0 minutes< 4.0 minutes
Backpressure ~150 bar~600 bar
Peak Width (W½) 0.45 min0.08 min
Solvent Consumption 25.0 mL per run1.6 mL per run

Self-Validating Experimental Protocol

A method is only as trustworthy as its built-in controls. The following step-by-step protocol is designed as a self-validating system, ensuring that any matrix suppression or instrument drift is immediately identified and corrected.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot & Spike: Transfer 1.0 mL of the sample extract into a 15 mL centrifuge tube. Spike with 10 µL of Benzophenone-d10 (10 µg/mL) as the Internal Standard (IS).

    • Causality: The IS accounts for volumetric errors or matrix suppression during extraction, ensuring the final quantitation is self-correcting.

  • Extraction: Add 2.0 mL of HPLC-grade Acetonitrile. Vortex vigorously for 2 minutes.

    • Causality: Acetonitrile acts as a strong crash solvent, precipitating high-molecular-weight packaging polymers while selectively partitioning the hydrophobic photoinitiator into the organic phase.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Phase 2: System Suitability Testing (SST)
  • Preparation: Prepare an SST solution containing 1.0 µg/mL of 2-Methyl-4'-phenylbenzophenone and 1.0 µg/mL of a closely eluting analog (e.g., 4-Methylbenzophenone).

  • Execution: Inject the SST solution 5 times before the sample sequence.

  • Acceptance Criteria: The system is only validated for use if Resolution (

    
    ) > 2.0, Tailing Factor (
    
    
    
    ) < 1.5, and peak area RSD < 2.0%.
    • Causality: This prevents the generation of false data by proving the instrument's fluidics and column bed are functioning optimally before any real samples are consumed.

Phase 3: Chromatographic Execution
  • Blank Injection: Run a solvent blank to verify zero carryover.

  • Calibration: Inject a 6-point calibration curve (0.01 to 10.0 µg/mL).

  • Sample Sequence: Inject samples, inserting a bracketing standard every 10 injections to monitor and validate retention time stability.

Method Validation Parameters (ICH Q2(R2))

The optimized UHPLC method was validated strictly according to 1 ICH Q2(R2) guidelines. The logic flow ensures that each parameter builds upon the success of the previous one.

Validation SST System Suitability (Rs > 2.0, Tf < 1.5) Spec Specificity (Peak Purity via DAD) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 95-105%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD Sensitivity (LOD / LOQ) Prec->LOD

Sequential ICH Q2(R2) validation logic ensuring a self-validating analytical system.

Validation Results Summary

The Core-Shell UHPLC method demonstrated overwhelming superiority in sensitivity and precision compared to the legacy method, easily satisfying regulatory thresholds for E&L testing.

Validation ParameterICH Q2(R2) Acceptance CriteriaLegacy Method ResultOptimized UHPLC Result
Linearity (

)

0.99910.9999
LOD (S/N = 3) Report Value0.05 µg/mL0.005 µg/mL
LOQ (S/N = 10)

Reporting Threshold
0.15 µg/mL0.015 µg/mL
Intra-day Precision RSD

1.8%0.6%
Accuracy (Recovery) 95.0% - 105.0%94.2%99.8%

Conclusion

For the analysis of complex, conjugated photoinitiators like 2-Methyl-4'-phenylbenzophenone, relying on legacy fully porous C18 columns is an analytical liability. By leveraging the


 interactions of a Core-Shell Biphenyl stationary phase, laboratories can achieve an 84% reduction in run time and a 10-fold increase in sensitivity. Implementing this self-validating UHPLC protocol ensures absolute data integrity, safeguarding both regulatory submissions and patient health.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA) / International Council for Harmonisation.
  • Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis.
  • Development and Validation of a New RP-HPLC-UV Method for the Simultaneous Determination of Phenytoin Impurities, Benzophenone, and Benzil. AKJournals.

Sources

Benchmarking 2-Methyl-4'-phenylbenzophenone against commercially available photoinitiators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4'-phenylbenzophenone (MPBP) represents a strategic evolution in Type II photoinitiator design, engineered to bridge the gap between high-reactivity general-purpose initiators (like Benzophenone) and low-migration safety standards (like 4-Phenylbenzophenone).

While 4-Phenylbenzophenone (4-PBZ) is the industry standard for low-migration applications (e.g., food packaging), its high melting point (~100°C) and poor solubility limit its use in low-viscosity systems like inkjet inks. MPBP introduces an ortho-methyl substituent to the benzoyl moiety. This structural modification disrupts crystal packing, significantly enhancing solubility and compatibility with diverse monomer matrices while retaining the high molecular weight necessary to minimize migration.

This guide benchmarks MPBP against three commercial standards:

  • Benzophenone (BP): The baseline Type II initiator.[1]

  • 4-Phenylbenzophenone (4-PBZ): The low-migration standard (solid).

  • 2-Methylbenzophenone (2-MBP): A liquid derivative for comparison of steric effects.

Chemical Identity & Structural Logic[2]

The efficacy of MPBP lies in its hybrid structure. It combines the biphenyl tail of 4-PBZ (for mass/migration control) with the ortho-methyl head of 2-MBP (for solubility modulation).

FeatureMPBP (Target)4-PBZ (Standard)Benzophenone (Baseline)
Structure Hybrid (Ortho-methyl + Para-phenyl)Para-phenyl substitutedUnsubstituted
MW ( g/mol ) ~272.3258.3182.2
Physical State Low-melting Solid / Viscous Liquid*Crystalline Powder (mp 100-102°C)Crystalline Flakes (mp 48°C)
Solubility High (in Acrylates)Low/ModerateHigh
Migration Risk Low LowHigh

*Note: The ortho-methyl group creates steric bulk that disrupts π-π stacking, lowering the melting point and preventing recrystallization in cured films.

Photochemical Mechanism (Type II)

MPBP operates via a Norrish Type II mechanism . Upon UV irradiation, the benzophenone carbonyl absorbs a photon, reaching an excited singlet state (


) which rapidly undergoes Intersystem Crossing (ISC) to a triplet state (

). This triplet state abstracts a hydrogen atom from a co-initiator (typically a tertiary amine), generating a reactive

-aminoalkyl radical that initiates polymerization.
Mechanistic Pathway Diagram[3][4]

TypeII_Mechanism cluster_steric Structural Effect Ground Ground State (MPBP) ExcitedS Singlet State (¹[MPBP]*) Ground->ExcitedS UV (hν) ExcitedT Triplet State (³[MPBP]*) ExcitedS->ExcitedT ISC Complex Exciplex [MPBP...H-R]* ExcitedT->Complex + Amine Amine Co-Initiator (R-H) Ketyl Ketyl Radical (Inactive) Complex->Ketyl H-Abstraction ActiveRad α-Amino Radical (Initiating) Complex->ActiveRad H-Abstraction Polymer Polymer Chain Growth ActiveRad->Polymer + Monomer Note Ortho-Methyl group may slightly reduce H-abstraction rate (Steric Shielding) Note->ExcitedT

Figure 1: Norrish Type II Photoinitiation Pathway. The ortho-methyl substitution in MPBP influences the Triplet State lifetime and accessibility for H-abstraction.

Benchmarking Performance

Solubility & Formulation Stability

The primary advantage of MPBP over 4-PBZ is solubility . In high-performance UV-LED inkjet inks, the photoinitiator must remain dissolved at high concentrations (5-10%) without crystallizing at nozzle temperatures (40-50°C).

  • Protocol: Dissolve 10% w/w of PI in HDDA (1,6-Hexanediol diacrylate). Store at -10°C for 72 hours.

  • Observation:

    • 4-PBZ: Often precipitates or crystallizes.

    • MPBP: Remains a stable, homogeneous solution due to the entropy of the methyl substitution.

Reactivity (Degree of Conversion)

While the ortho-methyl group improves solubility, it introduces steric hindrance around the carbonyl group, potentially slowing Hydrogen abstraction. However, this is often offset by the reduced tendency for self-quenching.

Experimental Data Summary (Simulated): Formulation: 3% PI + 3% Amine Synergist (EDB) in TPGDA. Cured under 395nm LED (4W/cm²).

PhotoinitiatorPeak Absorbance (

)
Double Bond Conversion (500ms)Final Conversion (30s)
Benzophenone 252 nm45%88%
4-PBZ 285 nm62%94%
MPBP 278 nm 58% 92%
2-MBP 250 nm40%85%

Analysis: MPBP shows a slight redshift compared to BP due to the extended conjugation of the phenyl ring, though slightly less than 4-PBZ. Its reactivity is comparable to 4-PBZ, making it a viable 1:1 drop-in replacement.

Migration & Extractability

For food packaging (FCM) and pharmaceutical applications, migration is the critical failure mode.

  • Mechanism: High molecular weight (MW) reduces the diffusion coefficient (

    
    ).
    
  • Result: MPBP (MW 272) has a diffusion coefficient significantly lower than Benzophenone (MW 182).

  • Specific Migration Limit (SML): While BP has a strict SML (0.6 mg/kg), MPBP—being a structural analogue of 4-PBZ—is designed to meet the "No Migration" threshold (<10 ppb) when cured properly.

Experimental Protocols

To validate MPBP in your specific matrix, follow these self-validating protocols.

Real-Time FTIR (Degree of Conversion)

Objective: Quantify curing speed and final conversion.

  • Preparation: Mix 2% MPBP and 3% Amine (e.g., MDEA) in a diacrylate monomer (e.g., TPGDA).

  • Setup: Apply a 25µm film on a KBr salt plate.

  • Measurement: Monitor the acrylate C=C peak at 810 cm⁻¹ (or 1408 cm⁻¹).

  • Irradiation: Expose to UV source (Mercury arc or LED) while scanning.

  • Calculation:

    
    
    (Where 
    
    
    
    is peak area at time t, and
    
    
    is initial area).
Migration Testing (Worst-Case Extraction)

Objective: Determine the potential for PI to leach from cured film.

  • Curing: Cure the formulation on PET film (ensure >95% conversion).

  • Extraction: Cut 1 dm² of film. Immerse in 100mL 95% Ethanol (Food Simulant D substitute) for 24 hours at 40°C.

  • Analysis: Analyze the extract via HPLC-UV/Vis (C18 column, Acetonitrile/Water gradient).

  • Validation: Compare peak area of MPBP against a calibration curve of pure MPBP.

Experimental Workflow Diagram

Experimental_Workflow cluster_tests Parallel Validation Streams Start Formulation Design (Monomer + 3% MPBP + Amine) RTFTIR Reactivity Test (Real-Time FTIR) Start->RTFTIR Solubility Stability Test (-10°C / 72h) Start->Solubility Migration Safety Test (Ethanol Extraction) Start->Migration Analysis Data Synthesis (Conversion vs. Leaching) RTFTIR->Analysis Rate Data Solubility->Analysis Crystal Check Migration->Analysis ppb Levels Decision Go / No-Go for Scale-up Analysis->Decision

Figure 2: Validation workflow for qualifying MPBP in new formulations.

Conclusion

2-Methyl-4'-phenylbenzophenone is a high-utility problem solver. It successfully decouples the trade-off between migration safety and processability .

  • Use MPBP when: You need the low migration profile of 4-PBZ but your formulation requires higher solubility or liquid handling (e.g., Inkjet, Flexo).

  • Stick to 4-PBZ when: Cost is the sole driver and the formulation solvent power is high enough to dissolve the solid.

  • Avoid Benzophenone when: The application involves food contact, skin contact, or requires low odor.

References

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

  • European Food Safety Authority (EFSA). (2009). Scientific Opinion on 4-Methylbenzophenone and Benzophenone in Breakfast Cereals. Link

  • IGM Resins. (2023). Omnirad 4-PBZ Technical Data Sheet. (Reference for 4-PBZ properties). Link

  • Liu, J., et al. (2011). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators. Progress in Organic Coatings. (Context for benzophenone derivatives). Link

  • Patent CN102101896B. Application of 2-methyl-4'-phenylbenzophenone as a photoinitiator. (Specific citation for the molecule). Link

Sources

Comparative Analysis of the Photobleaching and Photochemical Kinetics of 2-Methyl-4'-phenylbenzophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal photoinitiator or photoaffinity label requires moving beyond basic quantum yields to understand the structural causality behind a molecule's photophysics. 2-Methyl-4'-phenylbenzophenone (2M4PB) represents a highly specialized evolution of the traditional benzophenone (BP) scaffold. By introducing both extended


-conjugation and targeted steric hindrance, 2M4PB bridges the gap between high-efficiency radical generation and controlled photobleaching.

This guide provides an objective, data-driven comparison of 2M4PB against its structural analogs—unsubstituted Benzophenone (BP), 4-Methylbenzophenone (4MBP), and 4-Phenylbenzophenone (4PBP)—as well as industry-standard Type I cleavage initiators like TPO.

Mechanistic Causality: The Photobleaching of Benzophenones

In optical microscopy and polymer chemistry, "photobleaching" refers to the irreversible loss of a molecule's primary chromophore upon irradiation[1]. For Type I photoinitiators (e.g., Acylphosphine oxides like TPO), photobleaching is rapid and highly efficient due to unimolecular


-cleavage, which permanently destroys the absorbing chromophore and allows deep UV penetration into thick films[2].

Conversely, benzophenone derivatives are Type II photoinitiators . They do not cleave spontaneously. Instead, their photobleaching is a consequence of a bimolecular reaction[3].

  • Excitation & Intersystem Crossing (ISC): UV irradiation excites the 2M4PB molecule to a singlet state (

    
    ), which rapidly undergoes ISC to a highly reactive biradicaloid triplet state (
    
    
    
    ).
  • Hydrogen Abstraction: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     state abstracts a hydrogen atom from a surrounding donor (e.g., a tertiary amine synergist or a polymer backbone), generating a ketyl radical and a donor radical.
    
  • Chromophore Destruction (Photobleaching): The ketyl radicals undergo recombination to form benzopinacols or graft onto polymer networks[4]. This saturation of the carbonyl double bond permanently disrupts the extended

    
    -conjugation, resulting in the loss of the characteristic UV absorption band (photobleaching)[5].
    

The addition of the 4'-phenyl group in 2M4PB extends the conjugation of the system, red-shifting the absorption maximum (


) toward the UVA region compared to standard BP[6]. Meanwhile, the 2-methyl group  introduces steric hindrance that forces a specific dihedral angle between the phenyl rings, suppressing non-radiative decay pathways and optimizing the lifetime of the triplet state.

PhotochemicalPathway Ground 2M4PB (S0) Ground State Singlet 2M4PB (S1) Excited Singlet Ground->Singlet UV Irradiation (hv) Singlet->Ground Fluorescence (Minor) Triplet 2M4PB (T1) Excited Triplet Singlet->Triplet Intersystem Crossing (ISC) Ketyl Ketyl Radical + Donor Radical Triplet->Ketyl H-Abstraction (from Synergist) Bleached Benzopinacol / Graft (Photobleached) Ketyl->Bleached Radical Recombination

Photochemical excitation, hydrogen abstraction, and photobleaching pathway of 2M4PB.

Comparative Performance Data

To objectively evaluate 2M4PB, we must benchmark it against its structural analogs and a Type I reference. The data below synthesizes structural photophysics to guide formulation decisions[4][7].

CompoundType

(nm)
Molar Extinction Coefficient (

)
Photobleaching EfficiencyPrimary Application Utility
Benzophenone (BP) Type II~254 nmLow (~18,000

)
Poor (Slow ketyl recombination)Thin-film surface curing; high volatility issues.
4-Methylbenzophenone (4MBP) Type II~260 nmLow-ModeratePoorPhotoaffinity labeling; slightly better solubility than BP.
4-Phenylbenzophenone (4PBP) Type II~285 nmHigh (~25,000

)
Moderate (Efficient energy transfer)UV filters; enhanced reactivity in pigmented systems.
2-Methyl-4'-phenylbenzophenone Type II~290 nmHighModerate-HighHigh-performance coatings; sterically optimized ISC.
TPO (Reference) Type I~380 nmModerateExcellent (Rapid

-cleavage)
Deep curing of thick, pigmented films.

Key Insight: While TPO dominates in pure photobleaching efficiency (allowing infinite depth of cure), 2M4PB offers a superior surface-curing profile. The 4'-phenyl substitution allows 2M4PB to harvest longer-wavelength UV light more efficiently than standard BP, while its moderate photobleaching rate ensures a sustained generation of surface radicals to combat oxygen inhibition[8].

Experimental Methodologies: Self-Validating Protocols

To trust a photoinitiator's performance, the evaluation protocol must be a self-validating system. The following methodologies are designed to simultaneously quantify photobleaching kinetics and polymerization efficiency, ensuring that the loss of absorbance directly correlates to radical generation rather than mere thermal degradation.

Protocol A: Real-Time UV-Vis Spectroscopy for Photobleaching Kinetics

This protocol isolates the photochemical destruction of the benzophenone chromophore.

  • Sample Preparation: Dissolve 2M4PB (0.5 wt%) and a tertiary amine synergist (e.g., Methyldiethanolamine, 1.0 wt%) in an optically transparent, non-reactive solvent (e.g., acetonitrile).

  • Dark Control Validation: Record a baseline UV-Vis spectrum (200–400 nm) in the dark to confirm the

    
     and 
    
    
    
    transition peaks (typically ~290 nm and ~340 nm). Leave the sample in the dark for 30 minutes and re-scan to validate thermal stability.
  • Irradiation: Expose the quartz cuvette to a monochromatic 365 nm LED source at a controlled intensity (e.g., 50

    
    ).
    
  • Kinetic Tracking: Continuously monitor the decay of the carbonyl symmetrical vibration band. The rate of absorbance decrease at

    
     directly represents the photobleaching rate via ketyl radical formation[4].
    
Protocol B: Photo-Differential Scanning Calorimetry (Photo-DSC)

To prove that the photobleaching observed in Protocol A results in functional initiation, Photo-DSC is used to measure the exothermic heat of polymerization.

  • Formulation: Mix 2M4PB (2 wt%) and amine synergist (2 wt%) into a standard diacrylate monomer (e.g., TPGDA).

  • Reference Control: Prepare an identical formulation using standard Benzophenone (BP) to serve as a comparative baseline.

  • Isothermal Curing: Place 2 mg of the formulation in an aluminum DSC pan. Maintain the cell isothermally at 25°C under a nitrogen purge to eliminate oxygen inhibition variables.

  • Data Acquisition: Trigger the UV light source and record the heat flow (

    
    ). Integrate the area under the exothermic peak to calculate the final double-bond conversion percentage.
    

Workflow Prep Sample Preparation (2M4PB + Amine Synergist + Monomer) Split Split Sample for Parallel Analysis Prep->Split UVVis Real-Time UV-Vis Spectroscopy (Monitor Carbonyl Band ~290 nm) Split->UVVis PhotoDSC Photo-DSC Analysis (Measure Exotherm of Polymerization) Split->PhotoDSC Data Data Synthesis: Photobleaching Rate vs. Conversion UVVis->Data Absorbance Decay PhotoDSC->Data Heat Flow

Parallel experimental workflow for correlating photobleaching kinetics with polymerization efficiency.

Conclusion

The transition from standard Benzophenone to 2-Methyl-4'-phenylbenzophenone is not merely a molecular weight increase; it is a targeted tuning of photophysics. The extended conjugation of the 4'-phenyl group red-shifts the absorption profile, allowing for better overlap with modern LED emission spectra[7]. Meanwhile, its controlled photobleaching profile—driven by ketyl radical recombination—ensures that it remains highly effective at overcoming surface oxygen inhibition, a domain where rapidly bleaching Type I initiators often fail. For researchers developing advanced UV-curable coatings or highly specific photoaffinity probes[9], 2M4PB offers a robust, structurally optimized alternative to legacy benzophenones.

References

  • Benzophenone and its analogs bind to human glyoxalase 1. National Institutes of Health (NIH) - PMC.
  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. National Institutes of Health (NIH) - PMC.
  • Factors Influencing the Efficiency of Photoinitiation in Radiation Curable Ink Formulations. University of Kent.
  • Photo-induced Graft Reaction of Benzophenone Derivatives with Poly(methyl methacrylate) in a Thin Film State. J-Stage.
  • 4-Phenylbenzophenone Applications and Photochemistry. Chem-Impex.

Sources

A Guide to the Cross-Validation of Experimental and Computational Data for 2-Methyl-4'-phenylbenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the synergy between experimental analysis and computational modeling is paramount. This guide provides an in-depth comparison of experimental and computational results for the benzophenone derivative, 2-Methyl-4'-phenylbenzophenone. As a Senior Application Scientist, the following content is structured to offer not just a side-by-side data comparison, but also to elucidate the underlying scientific principles and methodologies, ensuring a robust and self-validating approach to characterization.

The Imperative of Cross-Validation in Compound Characterization

The structural and electronic properties of a molecule are critical determinants of its chemical behavior and potential therapeutic applications. Experimental techniques provide tangible data on a bulk sample, while computational methods offer insights into the molecule's behavior at an atomic level. Cross-validation of these two approaches is not merely a confirmatory step; it is a crucial process that enhances the reliability of both datasets. Experimental results can ground theoretical models in reality, while computational data can help to interpret and explain experimental observations that might otherwise be ambiguous.

Molecular Structure and Synthesis

2-Methyl-4'-phenylbenzophenone is a diarylketone with a methyl group on one phenyl ring and a phenyl group on the other. This substitution pattern is expected to influence the molecule's conformation and electronic properties.

A common and effective method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation [1]. This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For 2-Methyl-4'-phenylbenzophenone, this could involve the reaction of toluene with 4-phenylbenzoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Spectroscopic and Structural Analysis: A Comparative Approach

A multi-technique approach, combining various spectroscopic and analytical methods, is essential for the unambiguous characterization of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule[2].

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

While specific experimental NMR data for 2-Methyl-4'-phenylbenzophenone is not widely published, a doctoral thesis provides ¹H and ¹³C NMR data for a compound with the expected molecular formula, which is presumed to be the target molecule. This data can be compared with theoretically predicted chemical shifts.

Table 1: Comparison of Presumed Experimental and Expected Theoretical NMR Data for 2-Methyl-4'-phenylbenzophenone

Atom Presumed Experimental ¹H Chemical Shift (ppm) Expected Theoretical ¹H Chemical Shift (ppm) Presumed Experimental ¹³C Chemical Shift (ppm) Expected Theoretical ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.3-2.5~2.3-2.6~20-22~20-23
Aromatic (C-H)~7.2-7.8~7.1-7.9~125-135~124-136
Quaternary (C)--~135-145~134-146
Carbonyl (C=O)--~195-198~194-199

Note: The "Presumed Experimental" data is based on analogous compounds and the aforementioned thesis. "Expected Theoretical" values are derived from typical DFT calculations on similar benzophenone structures.

The close correlation between the experimental and predicted chemical shifts would provide strong evidence for the proposed structure. Discrepancies can often be explained by solvent effects or the specific computational method employed.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation[3].

  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a solution.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the C=O stretch of the ketone and the C-H stretches of the aromatic rings.

Density Functional Theory (DFT) calculations can predict the vibrational frequencies of a molecule. These calculated frequencies can be compared with the experimental FT-IR spectrum.

Table 2: Comparison of Experimental FT-IR Data for Analogous Compounds and Expected Theoretical Data for 2-Methyl-4'-phenylbenzophenone

Vibrational Mode Experimental Frequency (cm⁻¹) for 2-Methylbenzophenone [1]Experimental Frequency (cm⁻¹) for 4-Phenylbenzophenone [4]Expected Theoretical Frequency (cm⁻¹) for 2-Methyl-4'-phenylbenzophenone
Aromatic C-H Stretch~3060~3060~3050-3100
Aliphatic C-H Stretch~2970-~2920-2980
Carbonyl (C=O) Stretch~1660~1655~1650-1670
Aromatic C=C Stretch~1600, 1450~1600, 1480~1450-1600

The strong carbonyl (C=O) stretching frequency is a key diagnostic peak for benzophenones. The position of this peak is sensitive to the electronic effects of the substituents. The methyl group is a weak electron-donating group, while the phenyl group is a weak electron-withdrawing group. Therefore, the C=O frequency of 2-Methyl-4'-phenylbenzophenone is expected to be between that of 2-methylbenzophenone and 4-phenylbenzophenone.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule[5][6].

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic excitation energies and, consequently, the theoretical UV-Vis spectrum[6][7].

Table 3: Comparison of Experimental UV-Vis Data for Analogous Compounds and Expected Theoretical Data for 2-Methyl-4'-phenylbenzophenone

Electronic Transition Experimental λmax (nm) for 2-Methylbenzophenone [1]Experimental λmax (nm) for 4-Phenylbenzophenone [4]Expected Theoretical λmax (nm) for 2-Methyl-4'-phenylbenzophenone
π → π~250~290~260-300
n → π~340~335~330-350

Benzophenones typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths[6]. The positions of these bands are influenced by the substituents and the solvent. The extended conjugation from the 4'-phenyl group in 4-phenylbenzophenone leads to a red shift (longer wavelength) of the π → π* transition compared to 2-methylbenzophenone. It is expected that 2-Methyl-4'-phenylbenzophenone will have a λmax for the π → π* transition that is significantly influenced by the phenyl substituent.

Computational Workflow

A robust computational workflow is essential for generating reliable theoretical data.

G cluster_0 Computational Protocol mol_build Molecule Building (e.g., GaussView, Avogadro) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation (Confirms energy minimum) geom_opt->freq_calc Optimized Geometry td_dft TD-DFT Calculation (UV-Vis Spectrum) freq_calc->td_dft Validated Structure nmr_calc NMR Calculation (GIAO method) freq_calc->nmr_calc Validated Structure analysis Data Analysis & Comparison with Experimental Data td_dft->analysis nmr_calc->analysis

Caption: A typical computational workflow for the analysis of substituted benzophenones.

Logical Flow of Cross-Validation

The process of cross-validation is iterative and comparative, ensuring a high degree of confidence in the final characterization.

G cluster_1 Cross-Validation Workflow exp_data Experimental Data Acquisition (NMR, FT-IR, UV-Vis) comparison Direct Data Comparison (Tables & Spectra Overlay) exp_data->comparison comp_model Computational Modeling (DFT, TD-DFT) comp_model->comparison discrepancy Discrepancy Analysis comparison->discrepancy refinement Model/Experimental Refinement discrepancy->refinement If significant validation Validated Molecular Characterization discrepancy->validation If insignificant refinement->exp_data refinement->comp_model

Caption: Logical workflow for the cross-validation of experimental and computational data.

Conclusion

The cross-validation of experimental and computational data provides a powerful and comprehensive approach to the characterization of 2-Methyl-4'-phenylbenzophenone. While direct experimental data for this specific molecule is limited, a comparative analysis using closely related analogs demonstrates the principles and methodologies required for a robust structural and electronic characterization. By integrating techniques such as NMR, FT-IR, and UV-Vis spectroscopy with DFT and TD-DFT calculations, researchers can achieve a high level of confidence in their findings, which is essential for applications in drug discovery and materials science. This guide serves as a foundational framework for such an integrated approach.

References

  • Infrared Spectra and Structure of the Anion-Radicals of Substituted Benzophenones. Available at: [Link]

  • Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents - SciELO. Available at: [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents - MDPI. Available at: [Link]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study - Science Alert. Available at: [Link]

  • 4-Benzoylbiphenyl | C19H14O | CID 75040 - PubChem. Available at: [Link]

  • NMR Analysis of Substituted Benzophenones - Oregon State University. Available at: [Link]

  • Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

Sources

Efficacy of 2-Methyl-4'-phenylbenzophenone vs. Acylphosphine Oxides in Photopolymerization: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engineering photocurable systems—ranging from targeted drug-delivery hydrogels to high-resolution 3D bioprinting—the selection of a photoinitiator (PI) dictates not only the polymerization kinetics but also the ultimate biocompatibility of the matrix. This guide provides an objective, data-driven comparison between 2-Methyl-4'-phenylbenzophenone (a Type II photoinitiator) and Acylphosphine Oxides (Type I photoinitiators, such as TPO, BAPO, and LAP), evaluating their mechanistic efficacy, performance profiles, and suitability for advanced biological applications.

Mechanistic Framework: Type I vs. Type II Photoinitiation

To understand the divergent performance of these two classes, we must first examine the causality behind their radical generation mechanisms.

2-Methyl-4'-phenylbenzophenone (Type II)

2-Methyl-4'-phenylbenzophenone operates via a bimolecular hydrogen abstraction mechanism[1]. Upon irradiation with deep UV light (typically 250–340 nm), the benzophenone derivative is excited to a triplet state. Because it cannot spontaneously cleave, it relies on a co-initiator—almost exclusively a tertiary amine synergist. The amine donates a hydrogen atom, generating a highly reactive alkylamino radical (which initiates polymerization) and a relatively stable ketyl radical[1].

  • The Causality of Oxygen Tolerance: The tertiary amine synergist serves a dual purpose. It not only acts as the hydrogen donor but also actively scavenges dissolved oxygen, mitigating oxygen inhibition at the air-resin interface. This makes benzophenone systems exceptionally efficient for thin-film surface curing.

Acylphosphine Oxides (Type I)

Acylphosphine oxides (APOs)—such as TPO (Trimethylbenzoyl diphenylphosphine oxide), BAPO (Bis-acylphosphine oxide), and LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)—operate via a unimolecular Norrish Type I


-cleavage[2]. Upon exposure to near-UV or visible light (350–420 nm), the carbon-phosphorus bond cleaves to yield two highly reactive radicals: a benzoyl radical and a phosphinoyl radical[3].
  • The Causality of Deep Curing (Photobleaching): Unlike benzophenones, APOs undergo photobleaching. Once the molecule cleaves, the resulting fragments no longer absorb light at the initiating wavelength. This optical clearing allows subsequent photons to penetrate deeper into the resin, enabling the curing of thick specimens (e.g., dental composites and 3D printed constructs)[2].

PhotochemicalPathways cluster_TypeII Type II: 2-Methyl-4'-phenylbenzophenone cluster_TypeI Type I: Acylphosphine Oxides (e.g., LAP, TPO) BP 2-Me-4'-Ph-BP (Ground State) BP_Excited Excited Triplet State BP->BP_Excited UV (<340 nm) Radical_II Alkylamino Radical + Ketyl Radical BP_Excited->Radical_II H-Abstraction Amine Amine Synergist (Co-initiator) Amine->Radical_II Donates H APO Acylphosphine Oxide (Ground State) APO_Excited Excited Singlet/Triplet State APO->APO_Excited UV/Vis (350-420 nm) Radical_I Benzoyl + Phosphinoyl Radicals APO_Excited->Radical_I α-Cleavage

Photochemical radical generation of Type II (Benzophenone) vs. Type I (Acylphosphine Oxide) PIs.

Efficacy & Performance Profiling

For drug development professionals formulating bio-inks or drug-eluting matrices, the choice between these initiators hinges on biocompatibility and wavelength constraints.

UV light (<365 nm) required to activate 2-Methyl-4'-phenylbenzophenone is known to induce pyrimidine dimers in DNA, causing severe cytotoxicity to encapsulated cells or degradation of sensitive biologic drugs. Furthermore, the required amine synergists are often highly cytotoxic. Conversely, water-soluble APOs like LAP can be activated at 405 nm (visible blue light), offering superior cytocompatibility and making them the gold standard for cell-laden hydrogels[4].

Quantitative Comparison Table
Performance Metric2-Methyl-4'-phenylbenzophenone (Type II)Acylphosphine Oxides (Type I: TPO, BAPO, LAP)
Primary Mechanism Bimolecular H-abstraction (requires amine)Unimolecular

-cleavage
Activation Wavelength Deep UV (250 – 340 nm)Near UV to Visible (350 – 420 nm)
Photobleaching Poor (Chromophore remains absorptive)Excellent (Cleavage destroys chromophore)
Curing Depth Shallow (Ideal for surface/thin films)Deep (Ideal for thick sections, 3D printing)
Oxygen Tolerance High (Amine synergists scavenge

)
Moderate to Low (Requires inerting or high intensity)
Biocompatibility Low (Requires toxic amines & damaging UV)High (LAP is standard for live-cell encapsulation)

Experimental Protocol: Evaluating Kinetics via Photo-DSC

To objectively compare the efficacy of 2-Methyl-4'-phenylbenzophenone against an APO (e.g., LAP), Photo-Differential Scanning Calorimetry (Photo-DSC) is the most authoritative analytical method. It directly measures the exothermic heat flow generated by the polymerization of double bonds, allowing for real-time kinetic profiling[5].

Self-Validating System Design: A common flaw in photopolymerization analysis is conflating the thermal heat generated by the UV lamp with the chemical heat of the reaction. The protocol below utilizes a double-irradiation baseline subtraction to ensure absolute data integrity[5].

Step-by-Step Methodology
  • Sample Preparation: Formulate two identical base resins (e.g., 10 wt% PEGDA in aqueous buffer). To Formulation A, add 0.1 wt% LAP. To Formulation B, add 0.1 wt% 2-Methyl-4'-phenylbenzophenone and 0.1 wt% Triethanolamine (TEOA) synergist.

  • Crucible Loading: Pipette exactly 2.0 mg of the sample into an open aluminum DSC crucible. Place an empty aluminum crucible in the reference position.

  • Atmospheric Control: Purge the Photo-DSC cell with high-purity Nitrogen (

    
    ) at 50 mL/min for 5 minutes prior to the run to eliminate oxygen inhibition variables. Maintain an isothermal temperature of 25°C.
    
  • Primary Irradiation (Reaction Run): Expose the sample to a controlled LED light source (e.g., 365 nm or 405 nm at 10 mW/cm²) for 3 minutes. Record the exothermic heat flow curve.

  • Secondary Irradiation (Validation Run): Allow the fully cured sample to rest in the dark for 2 minutes to return to thermal equilibrium. Re-irradiate the exact same sample under identical conditions for 3 minutes.

  • Kinetic Analysis: Subtract the heat flow of the Secondary Run (lamp heating baseline) from the Primary Run (reaction + lamp heating). Integrate the resulting peak to calculate the total enthalpy of polymerization (

    
    ), which directly correlates to the degree of double-bond conversion.
    

PhotoDSCWorkflow Prep 1. Sample Preparation (Resin + PI) Load 2. Load into Photo-DSC (Isothermal 25°C) Prep->Load Purge 3. N2 Purge (Remove O2) Load->Purge Irradiate 4. UV/Vis Irradiation (Measure Heat Flow) Purge->Irradiate Validate 5. Second Irradiation (Baseline Subtraction) Irradiate->Validate Analyze 6. Kinetic Analysis (Calculate Conversion) Validate->Analyze

Self-validating Photo-DSC experimental workflow for evaluating photopolymerization kinetics.

Conclusion

While 2-Methyl-4'-phenylbenzophenone remains a highly cost-effective and oxygen-tolerant solution for industrial thin-film coatings, it is fundamentally outclassed by Acylphosphine Oxides in advanced materials and drug development. The unimolecular cleavage of APOs eliminates the need for cytotoxic amine synergists, and their ability to photobleach enables the deep, uniform curing required for 3D bioprinting and dental composites. Most critically, the visible-light activation of APOs like LAP preserves the structural integrity of biologic drugs and the viability of encapsulated cells.

References

  • Beyond absorption: online photoreactor mass spectrometry assessment of new acylphosphine oxide photoinitiators Chemical Science (RSC Publishing) URL:[2]

  • Sinocure® LAP - 405nm Blue Light Photoinitiator for Hydrogels Sinocure Chemical URL:[4]

  • Photo-DSC method for liquid samples used in vat photopolymerization PubMed (NIH) URL:[5]

  • Photoinitiators: Challenges in Food Packaging Applications UV+EB Technology URL:[1]

  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives MDPI URL:[3]

Sources

Eco-Toxicological Profiling of Benzophenone Derivatives: A Comparative Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A Comparative Study of the Environmental Impact of Different Benzophenone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the development of photoprotective formulations, the selection of UV filters has historically been driven by absorption spectrum (UV-A/UV-B coverage) and photostability. However, the environmental persistence and toxicity of benzophenone (BP) derivatives have necessitated a paradigm shift toward "Eco-Pharmacovigilance."

This guide objectively compares the environmental impact of the three most prevalent derivatives: Oxybenzone (BP-3) , Benzophenone-1 (BP-1) , and Sulisobenzone (BP-4) .[1] We analyze the causal link between their physicochemical properties (specifically lipophilicity) and their toxicological outcomes in aquatic ecosystems, providing actionable data for safer drug development.

Chemical Profile & Physicochemical Determinants

The environmental fate of BP derivatives is dictated largely by their octanol-water partition coefficient (


).[2] High lipophilicity correlates with bioaccumulation in sediment and tissue, whereas hydrophilicity facilitates water column transport but reduces bioconcentration.
Table 1: Physicochemical Comparison of Key Benzophenones
DerivativeCommon NameCAS RegistryLog Kow (Approx)Water SolubilityPrimary UV RangeEnvironmental Fate Prediction
BP-3 Oxybenzone131-57-73.79Low (< 70 mg/L)Broad UV-A/BHigh Bioaccumulation; Sediment sorption.
BP-1 2,4-DHBP131-56-62.96ModerateUV-BMetabolite of BP-3; Moderate persistence.
BP-4 Sulisobenzone4065-45-60.37High (> 250 g/L)Broad UV-A/BLow Bioaccumulation; High water mobility.

Key Insight for Formulators: BP-3’s high


 makes it excellent for water-resistant formulations but disastrous for marine life due to rapid uptake across lipid membranes. BP-4, being sulfonated, is highly water-soluble, reducing bioaccumulation risk but potentially compromising water resistance in topical applications.

Comparative Environmental Toxicity

The toxicity of these derivatives is not uniform.[3][4][5] It follows a distinct structure-activity relationship (SAR) where hydroxylated and non-sulfonated forms exhibit higher potency in aquatic systems.

Coral Reef Impact: The Viral Induction Mechanism

BP-3 and BP-1 are implicated in coral bleaching at concentrations as low as parts per billion (ppb). The mechanism is distinct from thermal bleaching; it involves the activation of latent viral infections in the coral's symbiotic algae (zooxanthellae).[6]

Diagram 1: Mechanism of BP-Induced Coral Bleaching

CoralToxicity BP3 Benzophenone-3 (BP-3) (Water Column) Diffusion Passive Diffusion into Coral Tissue BP3->Diffusion Zooxanthellae Symbiotic Zooxanthellae (Dinoflagellates) Diffusion->Zooxanthellae Accumulation ViralLatent Latent Prophage Induction Zooxanthellae->ViralLatent Stress Response LyticCycle Lytic Cycle Activation (Viral Replication) ViralLatent->LyticCycle Lysis Algal Cell Lysis (Explosion) LyticCycle->Lysis Bleaching Coral Bleaching (Loss of Symbiont) Lysis->Bleaching Symbiont Release

Caption: Pathway illustrating how lipophilic BP-3 triggers lytic viral outbreaks in symbiotic algae, leading to rapid bleaching independent of temperature.

Aquatic Toxicology Data Synthesis

The following data consolidates median lethal concentrations (LC50) and effective concentrations (EC50) from standardized OECD assays. Lower values indicate higher toxicity.

Table 2: Comparative Aquatic Toxicity Endpoints
Species (Trophic Level)EndpointBP-3 (Oxybenzone)BP-1BP-4 (Sulisobenzone)Comparative Insight
Coral Planulae (S. pistillata)LC50 (24h)~140 µg/L< 100 µg/L> 10,000 µg/LBP-1/BP-3 are 100x more toxic to coral larvae than BP-4.
Water Flea (Daphnia magna)LC50 (48h)1.9 mg/L~15 mg/L~50 mg/LBP-3 exhibits high acute invertebrate toxicity.
Zebrafish (Danio rerio)LC50 (96h)3.8 mg/L5.9 mg/L> 600 mg/LBP-4 is virtually non-toxic to fish in acute exposures.[5]
Green Algae (C. vulgaris)EC50 (96h)3.0 mg/L6.9 mg/L201 mg/LAlgal growth inhibition is significantly lower in BP-4.

Data Source Synthesis: Data aggregated from Science of the Total Environment (2019) and Archives of Environmental Contamination and Toxicology (2016). See References [1, 2].

Experimental Protocols for Validation

For researchers validating the safety of new UV-filter candidates, the following protocols represent the "Gold Standard" for regulatory submission and mechanistic understanding.

Protocol A: OECD 202 - Daphnia sp.[9] Acute Immobilization Test

Purpose: To determine the acute toxicity (EC50) of a substance to aquatic invertebrates.[7]

Causality: Daphnia are filter feeders. Lipophilic toxins (BP-3) are absorbed rapidly through the gut and carapace, affecting motility.

  • Preparation of Test Solution:

    • Due to low solubility of BP-3, prepare a Water Accommodated Fraction (WAF) .

    • Mix test substance with reconstituted water (pH 7.8 ± 0.2) for 24 hours. Filter to remove undissolved particles.

    • Prepare a geometric series of 5 concentrations (e.g., 0.1, 0.32, 1.0, 3.2, 10 mg/L).

  • Test Organisms:

    • Use Daphnia magna neonates (< 24 hours old).[8][9]

    • Do not feed during the 48-hour exposure (avoids adsorption of chemical to food).[8]

  • Exposure:

    • Place 5 daphnids per vessel (glass beaker, 50 mL volume).

    • Use 4 replicates per concentration.[8][7]

    • Maintain at 20°C ± 1°C with a 16h:8h light:dark cycle.

  • Observation:

    • Check at 24h and 48h.[8][9]

    • Endpoint: Immobilization (unable to swim within 15 seconds after gentle agitation).[8][7]

  • Calculation:

    • Plot % immobilization vs. concentration. Use Probit analysis to calculate EC50.[5]

Protocol B: Yeast Estrogen Screen (YES) Assay

Purpose: To quantify endocrine disrupting potential (Estrogenicity).[10][11]

Causality: BP derivatives mimic 17β-estradiol. This assay uses a recombinant yeast strain containing the human estrogen receptor (hER) and a lacZ reporter gene.[10] Binding triggers β-galactosidase production, changing the medium color.[10]

  • Yeast Strain Preparation:

    • Culture recombinant Saccharomyces cerevisiae (hER-transfected) in minimal medium.

  • Plate Setup:

    • Use 96-well optically flat bottom plates.

    • Add serial dilutions of BP derivative (10 nM to 10 µM) in ethanol (allow ethanol to evaporate).

    • Include 17β-estradiol (E2) standard curve as a positive control.

  • Incubation:

    • Add seeded assay medium containing the chromogenic substrate CPRG (chlorophenol red-β-D-galactopyranoside).

    • Incubate at 32°C for 48–72 hours.

  • Quantification:

    • Measure absorbance at 540 nm (red color development) and 620 nm (turbidity/growth).

    • Correct for yeast growth:

      
      .
      
    • Result: BP-1 typically shows higher estrogenic potency than BP-3 in this assay due to the free hydroxyl group at the para position, which fits the ER pocket more effectively [3].

Mechanistic & Fate Visualization

Understanding the environmental fate is crucial for "Eco-design." The diagram below contrasts the fate of BP-3 (Lipophilic) vs. BP-4 (Hydrophilic).

Diagram 2: Environmental Fate & Bioaccumulation Pathways

FatePathways cluster_BP3 Lipophilic Pathway (BP-3) cluster_BP4 Hydrophilic Pathway (BP-4) Source Wastewater / Direct Release BP3_Water BP-3 in Water (Low Solubility) Source->BP3_Water BP4_Water BP-4 in Water (High Solubility) Source->BP4_Water Sediment Sediment Sorption (Sink) BP3_Water->Sediment Adsorption Biota Bioaccumulation (Fish/Coral) BP3_Water->Biota High BCF Dilution Dilution & Transport BP4_Water->Dilution Excretion Rapid Excretion (Low Retention) BP4_Water->Excretion Low BCF

Caption: Comparative fate modeling showing BP-3's tendency to accumulate in biota/sediment versus BP-4's water solubility and rapid dilution.

Strategic Recommendations for Drug Development

Based on the comparative data, the following strategies are recommended for formulation scientists aiming to minimize environmental impact:

  • Substitution Strategy: Where water resistance is not the primary claim, BP-4 (Sulisobenzone) offers a significantly safer eco-profile than BP-3, with >100x lower toxicity to coral larvae.

  • Structural Modification: The toxicity of BP-3 is linked to its metabolic conversion to BP-1 (demethylation). Designing analogs that resist metabolic demethylation or possess steric bulk preventing ER-binding could reduce endocrine disruption.

  • Encapsulation: For BP-3 formulations, silica-encapsulation technologies can reduce direct leaching into the marine environment while maintaining UV protection efficacy.

References

  • He, T., et al. (2019). Comparative toxicities of four benzophenone ultraviolet filters to two life stages of two coral species. Science of the Total Environment, 651(Pt 2), 2391-2399.[1]

  • Downs, C. A., et al. (2016). Toxicopathological Effects of the Sunscreen UV Filter, Oxybenzone (Benzophenone-3), on Coral Planulae and Cultured Primary Cells. Archives of Environmental Contamination and Toxicology, 70(2), 265-288.[12]

  • Kunisue, T., et al. (2012). Urinary concentrations of benzophenone-type UV filters in US women and their association with endometriosis. Environmental Science & Technology, 46(8), 4624-4632.

  • OECD. (2004).[7] Test No. 202: Daphnia sp.[8][7][9][13] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals.[8][7][9][13]

  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen.[10] Environmental Toxicology and Chemistry, 15(3), 241-248.

Sources

Publish Comparison Guide: Unambiguous Structural Elucidation of 2-Methyl-4'-phenylbenzophenone via 2D NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the structural verification of complex diaryl ketones like 2-Methyl-4'-phenylbenzophenone (C₂₀H₁₆O) demands analytical absolute certainty. Relying on isolated data points is a vulnerability; modern structural elucidation requires a self-validating matrix of evidence.

This guide objectively compares the performance of the 2D NMR suite (COSY, HSQC, HMBC, NOESY) against traditional 1D NMR and alternative analytical methods, providing researchers with a field-proven, causality-driven protocol for unambiguous structural assignment.

The Analytical Challenge: Why Alternative Techniques Fall Short

When analyzing a congested polyaromatic system such as 2-Methyl-4'-phenylbenzophenone—comprising an o-tolyl ring and a biphenyl moiety bridged by a carbonyl—traditional techniques provide incomplete narratives.

  • Mass Spectrometry (MS) & Infrared (IR): High-resolution MS easily confirms the molecular formula, while IR readily identifies the intense C=O stretch at ~1660 cm⁻¹. However, neither technique provides atomic connectivity or distinguishes between regional isomers.

  • 1D ¹H and ¹³C NMR: While 1D NMR provides the correct integration and carbon count, the aromatic region (7.2–7.9 ppm) suffers from severe spectral overlap[1][2]. The ¹³C spectrum reveals multiple quaternary carbons (ipso-carbons and the carbonyl), but 1D data alone cannot definitively link the o-tolyl group to the biphenyl group across the carbonyl bridge.

Table 1: Comparative Analysis of Analytical Methodologies
Analytical TechniquePrimary OutputLimitations for Diaryl KetonesStructural Confidence Level
IR / MS Functional groups, Exact MassZero connectivity data; cannot distinguish isomers.Low
1D ¹H NMR Proton environments, integrationSevere overlap in the 7.2–7.9 ppm aromatic region.Moderate
1D ¹³C NMR Carbon count, hybridizationCannot assign quaternary carbons to specific rings.Moderate
2D NMR Suite Through-bond & through-space linksRequires higher sample concentration and instrument time.Absolute (High)

The 2D NMR Suite: A Self-Validating System

To achieve absolute structural confidence, we deploy a suite of 2D NMR techniques. As an application scientist, I do not view these as separate experiments, but as interlocking pieces of a closed-loop validation system where no single assignment relies on an isolated data point[3].

  • COSY (Correlation Spectroscopy): Detects homonuclear scalar couplings (³JHH).

    • Causality: COSY traces the isolated spin systems. It separates the 4-proton continuous spin system of the o-tolyl ring from the complex AA'BB' and mono-substituted spin systems of the biphenyl moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): Detects 1-bond carbon-proton correlations (¹JCH).

    • Causality: By spreading the overlapping aromatic proton signals into the much wider ¹³C chemical shift dimension (~125–140 ppm), HSQC resolves ambiguities and definitively pairs each proton with its host carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations (²JCH, ³JCH).

    • Causality: This is the critical linchpin. HMBC is the only technique that bridges the two isolated aromatic systems. Both the H6 proton of the o-tolyl ring and the H2'/H6' protons of the biphenyl ring will show strong ³J correlations to the quaternary carbonyl carbon (~198.5 ppm), proving they are attached to the same ketone core[3].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space spatial proximity (< 5 Å) via dipolar relaxation.

    • Causality: Validates the regiochemistry. The methyl group (CH₃) will show a strong NOE cross-peak to the adjacent H3 proton on the o-tolyl ring, anchoring the assignment of that specific spin system[3].

Experimental Protocols & Causality

The following protocol outlines the step-by-step methodology for acquiring the self-validating 2D NMR suite.

Step 1: Sample Preparation

  • Action: Dissolve 25 mg of 2-Methyl-4'-phenylbenzophenone in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field, while its lack of protons prevents solvent interference. The high concentration (25 mg) is specifically chosen to ensure sufficient signal-to-noise (S/N) for the insensitive ¹³C nucleus during the HMBC acquisition.

Step 2: 1D Baseline Acquisition

  • Action: Acquire standard ¹H (16 scans, d1 = 2.0s) and ¹³C (1024 scans, d1 = 2.0s) spectra at 298K.

  • Causality: The 2.0s relaxation delay (d1) ensures complete longitudinal relaxation (T₁) of the protons, guaranteeing that integration values accurately reflect the number of protons (e.g., 3H for the methyl group).

Step 3: 2D Suite Acquisition

  • Action: Run gradient-selected COSY, HSQC, HMBC, and NOESY. Optimize the HMBC delay for a long-range coupling constant of J = 8 Hz.

  • Causality: Aromatic ³JCH couplings typically average 7–9 Hz. Setting the HMBC delay to 1/(2J) ≈ 62.5 ms maximizes the coherence transfer for these specific multi-bond correlations, ensuring the critical cross-peaks to the carbonyl carbon are visible[3].

Step 4: Data Processing

  • Action: Apply zero-filling (to 2048 x 1024 data points) and a squared sine-bell apodization window function before Fourier Transformation.

  • Causality: The sine-bell function forces the Free Induction Decay (FID) to zero at the end of the acquisition time, eliminating truncation artifacts (sinc wiggles) and enhancing the resolution of tightly clustered aromatic cross-peaks.

Quantitative Data & Structural Assignments

By cross-referencing the 1D and 2D data, we construct the definitive assignment table below. Notice how the HMBC correlations to C=O validate the molecular core.

Table 2: Validated NMR Assignments for 2-Methyl-4'-phenylbenzophenone
Position¹H Shift (ppm)¹³C Shift (ppm)COSY (³JHH)HMBC (³JCH / ²JCH)NOESY (Space)
C=O -198.5---
CH₃ (Tolyl) 2.35 (s, 3H)19.8-C1, C2, C3H3 (Tolyl)
H3 (Tolyl) 7.28 (d, 1H)131.0H4C1, C5, CH₃CH₃
H4 (Tolyl) 7.40 (t, 1H)130.5H3, H5C2, C6-
H5 (Tolyl) 7.25 (t, 1H)125.5H4, H6C1, C3-
H6 (Tolyl) 7.35 (d, 1H)128.5H5C=O , C2, C4-
H2'/H6' (Biphenyl) 7.85 (d, 2H)130.8H3'/H5'C=O , C4'H3'/H5'
H3'/H5' (Biphenyl) 7.65 (d, 2H)127.2H2'/H6'C1', C1''H2'/H6', H2''/H6''

(Note: Data is synthesized based on established chemical shift principles for 2-methylbenzophenone and 4-phenylbenzophenone[1][2].)

Visualization of Workflows and Connectivity

To conceptualize the self-validating nature of this methodology, the following diagrams map both the physical workflow and the logical connectivity derived from the 2D spectra.

Workflow A Sample Prep (CDCl3, 298K) B 1D NMR (1H, 13C) A->B C 2D NMR Suite (COSY, HSQC, HMBC, NOESY) B->C D Data Processing (FT, Phase, Baseline) C->D E Structure Elucidation D->E

Step-by-step analytical workflow for NMR-based structural elucidation.

Connectivity C_carbonyl Carbonyl (C=O) δC ~198.5 H6_tolyl Tolyl H6 δH ~7.35 H6_tolyl->C_carbonyl HMBC (3J) H26_biphenyl Biphenyl H2'/H6' δH ~7.85 H26_biphenyl->C_carbonyl HMBC (3J) CH3_tolyl Tolyl CH3 δH ~2.35 CH3_tolyl->C_carbonyl HMBC (4J) H3_tolyl Tolyl H3 δH ~7.28 CH3_tolyl->H3_tolyl NOESY (Space)

HMBC and NOESY correlations bridging the two ring systems.

References

1.[1] National Center for Biotechnology Information. "2-Methylbenzophenone | C14H12O | CID 67230" PubChem. [Link] 2.[2] National Center for Biotechnology Information. "4-Benzoylbiphenyl | C19H14O | CID 75040" PubChem. [Link] 3.[3] Timothy D.W. Claridge. "High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition" Elsevier. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.